PSI-7409 tetrasodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C11H20FN2O14P3 |
|---|---|
分子量 |
516.20 g/mol |
IUPAC 名称 |
[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;methane |
InChI |
InChI=1S/C10H16FN2O14P3.CH4/c1-10(11)7(15)5(25-8(10)13-3-2-6(14)12-9(13)16)4-24-29(20,21)27-30(22,23)26-28(17,18)19;/h2-3,5,7-8,15H,4H2,1H3,(H,20,21)(H,22,23)(H,12,14,16)(H2,17,18,19);1H4/t5-,7-,8-,10-;/m1./s1 |
InChI 键 |
ZCKYSLHWFYXIPN-OPHTVVJGSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of PSI-7409 Tetrasodium: A Technical Guide for Researchers
An in-depth exploration of the biochemical activity, metabolic activation, and clinical efficacy of the active metabolite of sofosbuvir in the inhibition of Hepatitis C virus.
Introduction
PSI-7409 tetrasodium, the pharmacologically active triphosphate metabolite of the groundbreaking direct-acting antiviral agent sofosbuvir, represents a cornerstone in the curative treatment of chronic Hepatitis C virus (HCV) infection. This technical guide provides a comprehensive overview of the core mechanism of action of PSI-7409, its metabolic activation pathway, and a summary of its in vitro and clinical efficacy. The information is intended for researchers, scientists, and drug development professionals engaged in the study of antiviral therapies.
Core Mechanism of Action: Chain Termination of Viral RNA Synthesis
PSI-7409 is a potent and selective inhibitor of the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1][2] The core mechanism of action of PSI-7409 is to act as a chain terminator during the synthesis of new viral RNA.[1][3]
As a uridine nucleotide analog, PSI-7409 mimics the natural substrate of the NS5B polymerase.[3] Following its incorporation into the nascent HCV RNA strand, the presence of a 2'-fluoro and 2'-C-methyl modification on the ribose sugar sterically hinders the addition of the next incoming nucleotide, effectively halting the elongation of the RNA chain.[1][3] This targeted disruption of viral replication is highly specific to the viral polymerase, with minimal inhibition of human DNA and RNA polymerases, contributing to its favorable safety profile.[4][5]
Metabolic Activation of the Prodrug Sofosbuvir
PSI-7409 is not administered directly but is formed intracellularly from its prodrug, sofosbuvir. Sofosbuvir is designed to efficiently enter hepatocytes, the primary site of HCV replication.[6][7] Once inside the liver cell, sofosbuvir undergoes a multi-step enzymatic conversion to the active triphosphate form, PSI-7409.[6][7][8]
The key enzymes involved in this activation pathway are:
-
Carboxylesterase 1 (CES1) and Cathepsin A: These enzymes hydrolyze the carboxyl ester of sofosbuvir to form an intermediate metabolite.[6][8]
-
Histidine triad nucleotide-binding protein 1 (HINT1): HINT1 cleaves the phosphoramidate bond, yielding the monophosphate form of the nucleoside analog.[6][7][8]
-
Uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK): This kinase phosphorylates the monophosphate to the diphosphate form.[7][8]
-
Nucleoside diphosphate kinase (NDPK): The final phosphorylation step to the active triphosphate, PSI-7409, is catalyzed by NDPK.[7][8]
Quantitative In Vitro Activity
The inhibitory activity of PSI-7409 has been quantified against various HCV genotypes using biochemical and cell-based replicon assays. The data consistently demonstrates its potent and pan-genotypic activity.
| Assay Type | Target | Genotype | IC50 / EC50 (µM) |
| Biochemical Assay | HCV NS5B Polymerase | 1b | 1.6[2][5][9] |
| 2a | 2.8[2][5][9] | ||
| 3a | 0.7[2][5][9] | ||
| 4a | 2.6[2][5][9] | ||
| Biochemical Assay | Human DNA Polymerase α | - | 550[2][4][5] |
| Human DNA Polymerase β | - | >1000[2][4][5] | |
| Human DNA Polymerase γ | - | >1000[2][4][5] | |
| Replicon Assay (Sofosbuvir) | Full-length replicon | 1a | 0.014 - 0.110[10] |
| 1b | 0.015 - 0.045[10] | ||
| 2a | 0.018 - 0.043[10] | ||
| 3a | 0.081 - 0.264[10] | ||
| 4a | 0.029 - 0.040[10] |
Intracellular Pharmacokinetics
Studies have shown that PSI-7409 accumulates to high concentrations within hepatocytes. In primary human hepatocytes, PSI-7409 reaches a maximum intracellular concentration of approximately 100 µM within 4 hours and remains at this level for at least 48 hours.[2][4][5] The active triphosphate form has a prolonged intracellular half-life of over 24 hours, which supports the once-daily dosing regimen of sofosbuvir.[11]
Clinical Efficacy of Sofosbuvir-Containing Regimens
The clinical development of sofosbuvir has demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12). While sofosbuvir monotherapy has shown some efficacy, with SVR12 rates of 60% in one study, its true potential is realized in combination with other direct-acting antivirals.[3]
| Clinical Trial | Treatment Regimen | HCV Genotype(s) | Patient Population | SVR12 Rate |
| FISSION | Sofosbuvir + Ribavirin (12 weeks) | 2, 3 | Treatment-naïve | 67% (overall)[9][12] |
| 2 | 97%[9][12] | |||
| 3 | 56%[9][12] | |||
| POSITRON | Sofosbuvir + Ribavirin (12 weeks) | 2, 3 | Interferon-ineligible | 78% (overall)[9] |
| 2 | 93%[9] | |||
| 3 | 61%[9] | |||
| FUSION | Sofosbuvir + Ribavirin (12 weeks) | 2, 3 | Treatment-experienced | 50%[9] |
| Sofosbuvir + Ribavirin (16 weeks) | 2, 3 | Treatment-experienced | 73%[9] | |
| NEUTRINO | Sofosbuvir + Peginterferon alfa + Ribavirin (12 weeks) | 1, 4, 5, 6 | Treatment-naïve | 90%[2][9] |
| 1a | 92%[9][12] | |||
| 1b | 82%[9][12] | |||
| 4 | 96%[9][12] |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
A representative in vitro assay to determine the inhibitory activity of PSI-7409 against HCV NS5B polymerase involves the following components and steps:
-
Reaction Mixture: A typical reaction mixture includes a buffered solution (e.g., 20 mM HEPES, pH 7.5-8.0), a divalent cation (e.g., 1.5 mM MnCl₂ or 5 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), a defined RNA template, and a mixture of natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-³²P]CTP or [α-³²P]GTP) for detection.[13][14]
-
Enzyme and Inhibitor: Purified, recombinant HCV NS5B protein is pre-incubated with varying concentrations of PSI-7409.[13]
-
Initiation and Incubation: The reaction is initiated by the addition of the RNA template and nucleotide mixture and incubated at 37°C for a defined period (e.g., 30-60 minutes).[5]
-
Quenching and Analysis: The reaction is stopped by the addition of a quenching agent like EDTA. The newly synthesized radiolabeled RNA is then separated from unincorporated nucleotides (e.g., by gel electrophoresis or filtration) and quantified using a phosphorimager or scintillation counter.
-
IC50 Determination: The concentration of PSI-7409 that results in a 50% reduction in RNA synthesis (IC50) is calculated from dose-response curves.[14]
HCV Replicon Assay
Cell-based replicon assays are crucial for evaluating the antiviral activity of compounds in a cellular context. These systems utilize human hepatoma cell lines that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.[15]
-
Cell Culture: HCV replicon-containing cells are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., sofosbuvir).
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral compound to exert its effect.
-
Quantification of HCV RNA: The level of HCV RNA replication is quantified. This is often accomplished using a reporter gene (e.g., luciferase) engineered into the replicon, where the light output is proportional to the amount of viral replication.[15] Alternatively, HCV RNA levels can be measured directly by quantitative reverse transcription PCR (qRT-PCR).
-
EC50 Determination: The effective concentration of the compound that inhibits 50% of HCV replication (EC50) is determined from the dose-response curve.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the concentration of the compound that is toxic to the host cells (CC50). This allows for the calculation of the selectivity index (CC50/EC50).
Conclusion
This compound is a highly effective and specific inhibitor of the HCV NS5B polymerase. Its mechanism as a chain terminator of viral RNA synthesis, coupled with the efficient intracellular activation from its prodrug sofosbuvir, has established it as a critical component of modern curative therapies for Hepatitis C. The extensive in vitro and clinical data underscore its potent, pan-genotypic activity and favorable safety profile, making it a paradigm of successful rational drug design in the field of antiviral therapy.
References
- 1. Sofosbuvir monotherapy fails to achieve HEV RNA elimination in patients with chronic hepatitis E - The HepNet SofE pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. clinician.nejm.org [clinician.nejm.org]
- 13. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 14. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 15. Viral Subgenomic Replicon Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Discovery of Sofosbuvir's Active Metabolite, PSI-7409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (brand name Sovaldi) represents a landmark achievement in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] Its discovery and development ushered in an era of highly effective, well-tolerated, all-oral treatment regimens, leading to cure rates exceeding 90% across various HCV genotypes.[3][4] The clinical success of sofosbuvir is intrinsically linked to its metabolic activation to the potent antiviral agent, PSI-7409. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and key experimental data related to PSI-7409, the active triphosphate metabolite of sofosbuvir.
From Prodrug to Active Inhibitor: The Metabolic Journey
Sofosbuvir is a phosphoramidate prodrug, a molecular scaffold designed to enhance cell permeability and facilitate delivery of the active nucleotide analog into hepatocytes.[1][5] Once inside the liver cell, sofosbuvir undergoes a multi-step enzymatic conversion to its pharmacologically active form, PSI-7409 (also known as GS-461203).[6][7]
This biotransformation is initiated by the hydrolysis of the carboxylate ester by human cathepsin A or carboxylesterase 1.[1] Subsequently, the phosphoramidate bond is cleaved by histidine triad nucleotide-binding protein 1 (HINT1), yielding the monophosphate intermediate.[1][8] Cellular kinases then further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, PSI-7409.[8]
Mechanism of Action: Chain Termination of Viral Replication
The antiviral activity of PSI-7409 is targeted specifically at the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[6][9] PSI-7409 acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate.[10] Upon incorporation into the nascent viral RNA strand by the NS5B polymerase, PSI-7409 functions as a chain terminator, preventing further elongation of the RNA chain and effectively halting viral replication.[6][9] This specificity for the viral polymerase contributes to the high therapeutic index and favorable safety profile of sofosbuvir.[6]
Quantitative Data Summary
The potency and selectivity of PSI-7409 have been extensively characterized through in vitro enzymatic and cell-based assays.
Table 1: In Vitro Inhibition of HCV NS5B Polymerase by PSI-7409
| HCV Genotype | NS5B Polymerase Construct | IC50 (μM) |
| 1b | Con1 | 1.6[11][12] |
| 2a | JFH-1 | 2.8[11][12] |
| 3a | - | 0.7[11][12] |
| 4a | - | 2.6[11][12] |
Table 2: Selectivity of PSI-7409 for HCV NS5B Polymerase
| Human Polymerase | IC50 (μM) |
| DNA Polymerase α | 550[11][12] |
| DNA Polymerase β | > 1000[11][12] |
| DNA Polymerase γ | > 1000[11][12] |
| RNA Polymerase II | > 100[11] |
Table 3: Pharmacokinetic Properties of Sofosbuvir and its Metabolites
| Compound | Half-life (t1/2) | Primary Route of Elimination | Plasma Protein Binding |
| Sofosbuvir | ~0.4 hours[1][7] | Metabolism | 61-65%[1] |
| PSI-7409 (GS-461203) | Not detected in plasma[13] | Intracellular metabolism | - |
| GS-331007 (Inactive) | ~27 hours[1][7] | Renal (~80%)[7][14] | Minimal[1] |
Experimental Protocols
The discovery and characterization of PSI-7409 relied on a suite of specialized in vitro and cell-based assays.
HCV NS5B Polymerase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified, recombinant NS5B.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 8.0), divalent cations (e.g., 1.5 mM MnCl2), salts (e.g., 100 mM ammonium acetate), a reducing agent (e.g., 1 mM DTT), a mixture of unlabeled ribonucleoside triphosphates (ATP, CTP, UTP at ~250-500 μM), and a radiolabeled ribonucleoside triphosphate (e.g., [α-32P]GTP or [α-33P]UTP).[15][16]
-
Addition of Template and Enzyme: A suitable RNA template (e.g., homopolymeric poly(rC) with a biotin-dG12 primer or a heteropolymeric template like the HCV IRES) and purified recombinant HCV NS5B protein are added to the reaction mixture.[10][15][17]
-
Incubation with Inhibitor: Varying concentrations of the test compound (e.g., PSI-7409) are added to the reaction wells.[10]
-
Reaction Initiation and Incubation: The reaction is initiated, often by the addition of the enzyme, and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[12][17]
-
Quenching the Reaction: The reaction is stopped by the addition of a quenching solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., SDS).[12]
-
Product Purification and Detection: The newly synthesized radiolabeled RNA product is purified.[12] The amount of incorporated radioactivity is quantified using methods such as scintillation counting or phosphorimaging.[10][11]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of the compound that inhibits 50% of the enzymatic activity, is determined by fitting the data to a dose-response curve.[10]
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
Protocol Outline:
-
HCV Replicon Constructs: Subgenomic HCV replicon constructs are used, which contain the HCV non-structural proteins (including NS5B) necessary for RNA replication, along with a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).[18][19]
-
In Vitro Transcription: The replicon DNA is linearized and used as a template for in vitro transcription to generate replicon RNA.[18][20]
-
Electroporation: The in vitro transcribed replicon RNA is introduced into a suitable human hepatoma cell line (e.g., Huh-7) via electroporation.[18][21]
-
Cell Plating and Compound Treatment: The electroporated cells are plated into multi-well plates. After a recovery period, the cells are treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period of time (e.g., 48-96 hours) to allow for HCV RNA replication and reporter gene expression.[21]
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to an inhibition of HCV replication.[21][22]
-
RT-qPCR: Cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative PCR (RT-qPCR).[21]
-
-
Data Analysis: The effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response data. A cytotoxicity assay is typically run in parallel to ensure that the observed antiviral effect is not due to general cellular toxicity.
Preclinical and Clinical Validation
The potent in vitro activity of PSI-7409 translated to significant antiviral efficacy in preclinical animal models and ultimately in human clinical trials. While mice are not naturally susceptible to HCV, the development of chimeric mouse models with humanized livers allowed for in vivo testing of HCV antivirals.[23][24][25][26] These studies, along with extensive safety pharmacology and toxicology evaluations, supported the progression of sofosbuvir into clinical development.
A series of landmark Phase 3 clinical trials, including FISSION, POSITRON, FUSION, and VALENCE, demonstrated the high efficacy and safety of sofosbuvir-based regimens in patients with various HCV genotypes, with or without cirrhosis.[3][27] These trials consistently reported high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy, which is considered a curative outcome.[3]
Conclusion
The discovery of sofosbuvir and the elucidation of the pharmacology of its active metabolite, PSI-7409, represent a triumph of modern drug development. Through a sophisticated prodrug strategy, PSI-7409 is efficiently delivered to hepatocytes where it acts as a highly potent and selective inhibitor of the HCV NS5B polymerase. The comprehensive in vitro and in vivo characterization of PSI-7409, from enzymatic assays to pivotal clinical trials, has established sofosbuvir as a cornerstone of curative therapy for chronic hepatitis C, transforming the lives of millions of patients worldwide.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. The discovery of sofosbuvir: a revolution for therapy of chronic hepatitis C: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 16. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 20. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 21. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Animal Models of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New animal models for hepatitis C viral infection and pathogenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Animal Models to Study Hepatitis C Virus Infection [frontiersin.org]
- 26. Animal Models Used in Hepatitis C Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real-world Experience with Sofosbuvir-based Regimens for Chronic Hepatitis C, Including Patients with Factors Previously Associated with Inferior Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
PSI-7409: A Comprehensive Technical Guide to the Active Metabolite of Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-7409, the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir, is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides an in-depth technical overview of PSI-7409, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of HCV and the development of antiviral therapies.
Chemical Structure and Properties
PSI-7409 is a uridine nucleotide analog that, after intracellular formation from its prodrug sofosbuvir, acts as a chain terminator in the replication of the HCV genome.
Chemical Identity:
| Identifier | Value |
| Systematic Name | ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate |
| Synonyms | Sofosbuvir triphosphate, GS-461203 |
| Molecular Formula | C₁₀H₁₆FN₂O₁₄P₃ |
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 500.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Pharmacological Properties
PSI-7409 is a potent and selective inhibitor of the HCV NS5B polymerase, exhibiting pan-genotypic activity.
Mechanism of Action:
PSI-7409 mimics the natural uridine triphosphate and is incorporated into the nascent HCV RNA strand by the NS5B polymerase. Upon incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the addition of the subsequent nucleotide, leading to premature chain termination and halting viral replication.
In Vitro Activity:
| HCV Genotype | IC₅₀ (μM) |
| 1b (Con1) | 1.6 |
| 2a (JFH1) | 2.8 |
| 3a | 0.7 |
| 4a | 2.6 |
Data sourced from MedChemExpress
Signaling Pathway and Experimental Workflows
Metabolic Activation of Sofosbuvir to PSI-7409
Sofosbuvir is a prodrug that undergoes intracellular metabolism to form the active triphosphate, PSI-7409. This multi-step process is initiated in hepatocytes.
Caption: Metabolic activation of sofosbuvir to PSI-7409 in hepatocytes.
Experimental Workflow: HCV Replicon Assay
The HCV replicon assay is a cell-based method to evaluate the antiviral activity of compounds like PSI-7409.
Caption: Generalized workflow for an HCV replicon assay.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Materials:
-
Recombinant HCV NS5B polymerase (genotype-specific)
-
Biotinylated oligo(rU) primer
-
Poly(rA) template
-
[³H]-UTP (radiolabeled uridine triphosphate)
-
Unlabeled UTP
-
Assay buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5% Triton X-100)
-
PSI-7409 (or other test compounds)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Stop buffer (0.5 M EDTA)
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, poly(rA) template, biotinylated oligo(rU) primer, and unlabeled UTP.
-
Add varying concentrations of PSI-7409 to the wells of a 96-well plate.
-
Add the recombinant NS5B polymerase to initiate the reaction.
-
Add [³H]-UTP to the reaction mixture.
-
Incubate the plate at 30°C for 2 hours.
-
Stop the reaction by adding the stop buffer.
-
Add streptavidin-coated SPA beads to each well and incubate for 30 minutes to allow the biotinylated primer-template complex to bind.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of PSI-7409.
Cell-Based HCV Replicon Assay
This assay assesses the antiviral activity of a compound in a cellular context using human hepatoma cells (Huh-7) that stably express an HCV subgenomic replicon.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
-
PSI-7409 (or other test compounds).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of PSI-7409 in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity in each well using a luminometer.
-
Calculate the EC₅₀ value, the concentration at which the compound inhibits 50% of the replicon's reporter activity, by plotting the percentage of inhibition against the compound concentration.
Conclusion
PSI-7409 is a cornerstone in the understanding and treatment of hepatitis C. Its potent and pan-genotypic inhibition of the HCV NS5B polymerase has been pivotal in the development of highly effective antiviral therapies. The data and protocols presented in this guide offer a comprehensive resource for the continued study of this important molecule and the broader field of HCV research.
References
An In-depth Technical Guide to PSI-7409: A Potent HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir (PSI-7977). As a uridine nucleotide analog, PSI-7409 functions as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its mechanism of action involves incorporation into the nascent viral RNA chain, leading to premature chain termination and cessation of viral replication. This document provides a comprehensive technical overview of PSI-7409, including its metabolic activation, mechanism of inhibition, in vitro efficacy, and detailed experimental protocols for its characterization.
Introduction to HCV and the NS5B Polymerase Target
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. Chronic HCV infection can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma. The HCV nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1] The absence of a functionally equivalent enzyme in mammalian cells makes NS5B an attractive and highly specific target for antiviral therapy. Nucleoside and nucleotide analogs that target the active site of NS5B are a cornerstone of modern HCV treatment regimens due to their high barrier to resistance and pan-genotypic activity.[2]
Chemical Profile of PSI-7409 and its Prodrug Sofosbuvir
PSI-7409 is the active 5'-triphosphate form of the nucleoside analog β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine.[2] Due to the poor cell permeability of the negatively charged triphosphate, it is administered as the phosphoramidate prodrug, sofosbuvir (PSI-7977). This prodrug strategy facilitates efficient delivery into hepatocytes, where it is subsequently metabolized to the active PSI-7409.
Intracellular Metabolic Activation Pathway
The conversion of sofosbuvir to the active PSI-7409 is a multi-step enzymatic process that occurs within hepatocytes.[3][4][5]
-
Ester Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester of sofosbuvir, a reaction catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[5]
-
Phosphoramidate Cleavage: Following ester hydrolysis, a nucleophilic attack leads to the removal of the phenol group and the formation of an alaninyl phosphate intermediate. Subsequently, the histidine triad nucleotide-binding protein 1 (HINT1) cleaves the amino acid moiety, yielding the monophosphate form, PSI-7411.[5]
-
Phosphorylation Events: The monophosphate (PSI-7411) is then sequentially phosphorylated by cellular kinases. UMP-CMP kinase (CMPK1) catalyzes the formation of the diphosphate (PSI-7410), and nucleoside diphosphate kinase (NDPK) completes the activation by generating the active triphosphate, PSI-7409.[3][5]
Mechanism of HCV NS5B Polymerase Inhibition
PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrate (UTP) for the HCV NS5B polymerase. Upon incorporation into the growing RNA strand, it functions as a chain terminator. The presence of the 2'-C-methyl group on the ribose sugar creates steric hindrance, preventing the formation of a phosphodiester bond with the subsequent incoming nucleotide, thereby halting RNA elongation.[6]
Quantitative Analysis of In Vitro Efficacy and Selectivity
PSI-7409 demonstrates potent, pan-genotypic activity against various HCV NS5B polymerases. Importantly, it exhibits a high degree of selectivity, with significantly weaker inhibition of human DNA and RNA polymerases, indicating a favorable safety profile.
| Target Polymerase | IC50 (μM) | Reference(s) |
| HCV NS5B Polymerase | ||
| Genotype 1b (Con1) | 1.6 | [7][8] |
| Genotype 2a (JFH-1) | 2.8 | [7][8] |
| Genotype 3a | 0.7 | [7][8] |
| Genotype 4a | 2.6 | [7][8] |
| Human Polymerases | ||
| DNA Polymerase α | 550 | [7][8] |
| DNA Polymerase β | >1000 | [7][8] |
| DNA Polymerase γ | >1000 | [7][8] |
Detailed Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
Materials:
-
Recombinant HCV NS5BΔ21 polymerase (from desired genotype)
-
RNA template (e.g., HCV IRES)
-
Reaction Buffer (e.g., 20 mM HEPES, pH 8.0, 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT)
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-³²P]UTP or [α-³²P]GTP)
-
RNase inhibitor (e.g., RNasin)
-
Test compound (PSI-7409)
-
EDTA solution (0.5 M) for quenching
-
Phosphorimager screen and reader
Procedure:
-
Prepare serial dilutions of PSI-7409 in the reaction buffer.
-
In a reaction tube, combine the reaction buffer, RNA template, non-radiolabeled NTPs, RNase inhibitor, and the desired concentration of PSI-7409.
-
Initiate the reaction by adding the recombinant NS5B polymerase and the radiolabeled NTP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 0.5 M EDTA.
-
Spot the reaction products onto a filter (e.g., DE81) and wash to remove unincorporated nucleotides.
-
Quantify the incorporated radiolabel using a phosphorimager.
-
Calculate the percent inhibition for each concentration of PSI-7409 relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using non-linear regression analysis.[6][7]
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene)
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Test compound (Sofosbuvir, the prodrug of PSI-7409)
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the HCV replicon cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Prepare serial dilutions of sofosbuvir in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of sofosbuvir.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer. This reflects the level of HCV RNA replication.
-
In a parallel plate, assess cell viability to determine the cytotoxicity of the compound.
-
Calculate the percent inhibition of HCV replication for each concentration of sofosbuvir.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values from the respective dose-response curves.
Structure-Activity Relationship (SAR) Insights
The development of sofosbuvir and, by extension, PSI-7409, was the result of extensive structure-activity relationship studies of nucleoside analogs. Key structural features crucial for its potent antiviral activity include:
-
2'-Fluoro and 2'-C-Methyl Groups: The combination of a 2'-fluoro group in the 'up' (α) configuration and a 2'-C-methyl group in the 'down' (β) configuration on the ribose sugar is critical. The 2'-C-methyl group is responsible for the chain termination mechanism, while the 2'-fluoro group enhances the stability of the glycosidic bond and contributes to the molecule's potent inhibitory activity.
-
Phosphoramidate Prodrug Moiety: The specific phosphoramidate structure of sofosbuvir was optimized for efficient delivery into hepatocytes and subsequent metabolic activation. The stereochemistry at the phosphorus center is crucial, with the Sp isomer (PSI-7977, which becomes sofosbuvir) being significantly more active than the Rp isomer.[5]
Conclusion
PSI-7409 is a highly effective and selective inhibitor of the HCV NS5B polymerase. Its mechanism as a chain terminator, combined with its pan-genotypic activity and high barrier to resistance, has established it as a critical component of modern HCV therapies. The successful clinical application of its prodrug, sofosbuvir, underscores the power of targeting viral polymerases with well-designed nucleotide analogs and highlights the importance of sophisticated prodrug strategies in antiviral drug development. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the field of virology and drug discovery.
References
- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Enzymatic Synthesis of PSI-7409 Tetrasodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the pangenotypic hepatitis C virus (HCV) NS5B polymerase inhibitor Sofosbuvir (PSI-7977). The conversion of the prodrug Sofosbuvir to PSI-7409 occurs in vivo through a series of enzymatic steps within hepatocytes. While a complete in vitro enzymatic synthesis of PSI-7409 tetrasodium is not a standard industrial process, key steps in the synthesis of its precursor, Sofosbuvir, have been significantly improved through biocatalysis. This guide details the chemoenzymatic strategies employed in the synthesis of Sofosbuvir and explores the potential for a fully enzymatic cascade to produce PSI-7409.
Chemoenzymatic Synthesis of Sofosbuvir: A Biocatalytic Approach to Chiral Purity
The synthesis of Sofosbuvir presents a significant stereochemical challenge due to the chiral phosphorus atom in the phosphoramidate moiety. Only the (S)-diastereomer of the phosphoramidate is therapeutically active. Enzymatic kinetic resolution has emerged as a highly efficient method to obtain the desired stereoisomer.
Kinetic Resolution of Sofosbuvir Precursor via Engineered Phosphotriesterase
A critical step in modern Sofosbuvir synthesis is the kinetic resolution of a racemic phosphoramidate precursor. This is achieved using an engineered phosphotriesterase (PTE) that selectively hydrolyzes the undesired (R)-diastereomer, leaving the desired (S)-diastereomer intact and in high purity.
Data Presentation: Performance of Engineered Phosphotriesterases in Kinetic Resolution
| Enzyme Variant | Substrate | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Selectivity ((kcat/Km)S / (kcat/Km)R) | Yield of (S)-diastereomer | Reference |
| G60A-PTE | (R)-Sofosbuvir precursor | (3.91 ± 0.36) x 10² | ~13-fold for (R)-diastereomer | Not specified | [1] |
| W131M-PTE | (R)-Sofosbuvir precursor | (2.97 ± 0.13) x 10⁵ | 187-fold for (R)-diastereomer | 92% (immobilized) | [1] |
| I106A/W131M-PTE | Racemic Sofosbuvir precursor | Not specified | High for (R)-diastereomer | Pure (S)-diastereomer in <20 min | [2] |
Experimental Protocols
1. Kinetic Resolution of Racemic Sofosbuvir Precursor using W131M-PTE
-
Enzyme Preparation: The engineered W131M phosphotriesterase is expressed in a suitable host (e.g., E. coli) and purified. For enhanced stability and reusability, the enzyme can be immobilized on various supports, such as polyacrylamide beads functionalized with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (PAM-EDC).[1]
-
Reaction Conditions:
-
Procedure:
-
A reaction mixture is prepared containing the CHES buffer, CoCl₂, and the racemic Sofosbuvir precursor (dissolved in a minimal amount of DMSO).[3]
-
The mixture is brought to the reaction temperature of 30°C.
-
The reaction is initiated by the addition of the W131M-PTE enzyme (either free or immobilized).
-
The hydrolysis of the (R)-diastereomer is allowed to proceed until completion, which can be achieved in under 20 minutes with highly active variants.[2][3]
-
Upon completion, the enzyme (if immobilized) is filtered off for reuse.
-
The reaction mixture is then worked up to isolate the pure (S)-diastereomer of the Sofosbuvir precursor.
-
2. Lipase-Catalyzed Regioselective Deacetylation
In some synthetic routes to Sofosbuvir, a lipase such as Candida antarctica lipase B (CAL-B) is employed for the mild and regioselective deacetylation of a bis-acetylated nucleoside precursor. This allows for subsequent phosphoramidation at the desired hydroxyl group.[4]
Enzymatic Phosphorylation: From Sofosbuvir to PSI-7409
The conversion of Sofosbuvir to its active triphosphate form, PSI-7409, is a three-step phosphorylation cascade that occurs within human liver cells.[5][6][7] An in vitro enzymatic cascade can be envisioned to replicate this process for the synthesis of this compound.
In Vivo Metabolic Activation Pathway
-
Hydrolysis: Sofosbuvir is hydrolyzed by human cathepsin A and carboxylesterase 1 to form an intermediate metabolite.[6]
-
Monophosphorylation: The intermediate is then cleaved by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form (GS-606965).[7]
-
Diphosphorylation: The monophosphate is subsequently phosphorylated by uridine-monophosphate-cytidine monophosphate kinase (UMP-CMPK) to the diphosphate.
-
Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate, PSI-7409.[7]
Potential In Vitro Enzymatic Cascade
A one-pot enzymatic synthesis of PSI-7409 from Sofosbuvir could be achieved using a combination of nucleoside kinases. This approach offers high regio- and stereoselectivity under mild reaction conditions.[4][8]
-
Step 1: Monophosphorylation: A nucleoside kinase with broad substrate specificity would be required to convert Sofosbuvir to its monophosphate.
-
Step 2: Diphosphorylation: A nucleoside monophosphate (NMP) kinase would then convert the monophosphate to the diphosphate.
-
Step 3: Triphosphorylation: A nucleoside diphosphate (NDP) kinase would complete the cascade to form PSI-7409.
To drive the reaction towards the triphosphate product, an ATP regeneration system, often involving an acetate kinase, is typically coupled to the reaction.[9][10]
Visualizations
Chemoenzymatic Synthesis of Sofosbuvir
Caption: Chemoenzymatic workflow for stereoselective Sofosbuvir synthesis.
In Vivo Metabolic Activation of Sofosbuvir to PSI-7409
References
- 1. Immobilized Phosphotriesterase as an Enzymatic Resolution for Sofosbuvir Precursor [mdpi.com]
- 2. Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 9. Enzymatic Synthesis of Nucleoside Triphosphates and Deoxynucleoside Triphosphates by Surface-Displayed Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Intracellular Journey of Sofosbuvir: A Technical Guide to the Formation of PSI-7409
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that must undergo intracellular transformation to exert its antiviral effect. This technical guide provides a detailed overview of the metabolic cascade that converts sofosbuvir into its active triphosphate form, PSI-7409 (also known as GS-461203). Understanding this intricate process is paramount for the development of novel nucleotide analogs and for optimizing therapeutic strategies. This document outlines the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and associated experimental workflows.
The Metabolic Pathway: From Prodrug to Active Inhibitor
The intracellular conversion of sofosbuvir to the active PSI-7409 is a multi-step process predominantly occurring in hepatocytes. This activation cascade involves a series of enzymatic reactions that sequentially modify the prodrug to reveal its pharmacologically active form. The key enzymes involved are Cathepsin A (CatA), Carboxylesterase 1 (CES1), Histidine Triad Nucleotide-Binding Protein 1 (HINT1), UMP-CMP Kinase (UMP-CMPK), and Nucleoside Diphosphate Kinase (NDPK).[1][2]
The metabolic journey begins with the hydrolysis of the carboxyl ester of sofosbuvir, a reaction catalyzed by either Cathepsin A or CES1.[3] This initial step is critical for the subsequent cleavage of the phosphoramidate bond by HINT1, which yields the monophosphate intermediate, PSI-7411.[4] Following its formation, PSI-7411 undergoes two successive phosphorylation events. The first phosphorylation is mediated by UMP-CMPK, converting PSI-7411 to its diphosphate form, PSI-7410. The final phosphorylation step is carried out by NDPK, which adds the terminal phosphate group to generate the active triphosphate metabolite, PSI-7409.[5]
Figure 1: Intracellular metabolic pathway of sofosbuvir to PSI-7409.
Quantitative Analysis of Metabolite Formation
The efficiency of the intracellular conversion of sofosbuvir to PSI-7409 is a critical determinant of its antiviral potency. Quantitative studies have been conducted to measure the intracellular concentrations of the various metabolites in different cell types.
| Metabolite | Cell Type | Maximum Concentration (µM) | Time to Max Concentration (hours) | Citation |
| PSI-7409 | Primary Human Hepatocytes | ~100 | 4 | [6][7] |
| PSI-7409 | Clone A Cells | ~25 | 48 | [6][7] |
| Total Sofosbuvir Metabolites | Human Liver Sections | 77.1 (median) | N/A | [8] |
While specific kinetic parameters (Km and Vmax) for each enzyme with its respective sofosbuvir metabolite are not extensively reported in publicly available literature, the provided data on intracellular concentrations offer valuable insights into the overall efficiency of the metabolic pathway in the primary target cells.
Experimental Protocols
The study of sofosbuvir's intracellular metabolism relies on a combination of advanced analytical and molecular biology techniques. Below are detailed methodologies for key experiments.
Quantification of Sofosbuvir and its Metabolites by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of sofosbuvir and its phosphorylated metabolites from hepatocytes.
a. Sample Preparation (Intracellular Extraction)
-
Culture primary human hepatocytes or a relevant cell line to the desired confluency.
-
Incubate the cells with a known concentration of sofosbuvir for various time points.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Lyse the cells using a cold lysis buffer (e.g., 70% methanol) and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the intracellular metabolites.
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a C18 reverse-phase column suitable for polar analytes.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to separate sofosbuvir and its phosphorylated metabolites.
-
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for each analyte (sofosbuvir, PSI-7411, PSI-7410, and PSI-7409) and an appropriate internal standard.
-
Develop a calibration curve using standards of known concentrations for each analyte to enable absolute quantification.
-
Figure 2: Experimental workflow for LC-MS/MS analysis.
Western Blot Analysis of Key Metabolic Enzymes
This protocol provides a general framework for detecting the protein expression of enzymes like UMP-CMPK1 or HINT1 in hepatocytes.
a. Protein Extraction
-
Culture and treat cells as described in the LC-MS/MS protocol.
-
Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
b. Electrophoresis and Transfer
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
c. Immunodetection
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-UMP-CMPK1 or anti-HINT1) overnight at 4°C. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
qRT-PCR Analysis of Enzyme Gene Expression
This protocol describes a general method for quantifying the mRNA expression levels of the genes encoding the metabolic enzymes.
a. RNA Extraction and cDNA Synthesis
-
Culture and treat cells as previously described.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
b. Real-Time PCR
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., CMPK1, HINT1), and a suitable qPCR master mix.
-
Perform the real-time PCR reaction using a thermal cycler with a program optimized for the primers and master mix.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Conclusion
The intracellular transformation of sofosbuvir into its active form, PSI-7409, is a complex and highly regulated process. A thorough understanding of this metabolic pathway, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of effective antiviral therapies. This technical guide provides a comprehensive resource for researchers in the field, summarizing the current knowledge and providing a framework for future investigations into the fascinating intracellular journey of this pivotal drug.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Sofosbuvir Triphosphate (PSI-7409)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. As a prodrug, its efficacy is entirely dependent on the intracellular conversion to its active form, sofosbuvir triphosphate (also known as PSI-7409 or GS-461203). This document provides a comprehensive technical overview of the pharmacology of sofosbuvir triphosphate, detailing its mechanism of action, inhibitory potency, pharmacokinetic profile, and resistance landscape. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Mechanism of Action
Sofosbuvir is a nucleotide analog inhibitor that targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] The drug is administered as a phosphoramidate prodrug to facilitate its entry into hepatocytes, the primary site of HCV replication.[2] Once inside the cell, sofosbuvir undergoes metabolic activation to form the pharmacologically active nucleoside triphosphate analog, PSI-7409.[3]
PSI-7409 mimics the natural uridine triphosphate and acts as a substrate for the NS5B polymerase.[1] Its incorporation into the nascent viral RNA strand leads to chain termination, effectively halting viral replication.[4] This termination is attributed to steric hindrance caused by the 2'-methyl group on the sugar moiety of the incorporated sofosbuvir molecule, which prevents the addition of subsequent nucleotides.
Signaling Pathway Diagram
Caption: Mechanism of action of sofosbuvir triphosphate (PSI-7409).
Quantitative Pharmacology
The inhibitory activity of PSI-7409 has been quantified against various HCV genotypes and its selectivity has been assessed against human polymerases.
Table 1: In Vitro Inhibitory Activity of Sofosbuvir Triphosphate (PSI-7409)
| Parameter | HCV Genotype/Polymerase | Value (µM) | Reference(s) |
| IC₅₀ | Genotype 1b (Con1) NS5B | 1.6 | [5] |
| Genotype 2a (JFH-1) NS5B | 2.8 | [5] | |
| Genotype 3a NS5B | 0.7 | [5] | |
| Genotype 4a NS5B | 2.6 | [5] | |
| Human DNA Polymerase α | 550 | [5] | |
| Human DNA Polymerase β | >1000 | [5] | |
| Human DNA Polymerase γ | >1000 | [5] | |
| Human Mitochondrial RNA Polymerase (POLRMT) | Poor substrate | [6][7] |
Table 2: Antiviral Activity of Sofosbuvir in HCV Replicon Assays
| Parameter | HCV Genotype | Value (nM) | Reference(s) |
| EC₅₀ | Genotype 1a | 14 - 110 | [8] |
| Genotype 1b | 10 - 110 | [8] | |
| Genotype 2a | 10 - 110 | [8] | |
| Genotype 3a | 10 - 110 | [8] | |
| Genotype 4a | 10 - 110 | [8] | |
| Genotype 5a | 10 - 110 | [8] | |
| Genotype 6a | 10 - 110 | [8] |
Pharmacokinetics
Sofosbuvir is orally administered and rapidly absorbed. It is extensively metabolized, primarily in the liver, to form the active triphosphate PSI-7409 and the major inactive, circulating metabolite GS-331007.
Metabolic Activation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HCV RdRp, sofosbuvir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Mitochondrial RNA Polymerase in the Toxicity of Nucleotide Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Interaction of PSI-7409 with the Hepatitis C Virus Polymerase Active Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between PSI-7409, the active metabolite of the direct-acting antiviral sofosbuvir, and the active site of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document details the mechanism of action, inhibitory activity, and the metabolic pathway leading to the formation of this potent antiviral agent. Furthermore, it outlines the key experimental protocols utilized to characterize its function.
Introduction
Hepatitis C is a global health concern, and the HCV NS5B polymerase is a critical enzyme for viral replication, making it a prime target for antiviral therapies.[1][2] Sofosbuvir (formerly known as PSI-7977 or GS-7977) is a highly effective, orally administered nucleotide analog prodrug that, upon metabolic activation to its triphosphate form, PSI-7409 (also known as GS-461203), potently inhibits the NS5B polymerase.[3][4][5] This inhibition leads to the termination of viral RNA chain elongation, thus suppressing HCV replication.[6][7] PSI-7409 exhibits pan-genotypic activity, a high barrier to resistance, and a favorable safety profile, forming the backbone of many modern HCV treatment regimens.[3][6]
Mechanism of Action of PSI-7409
PSI-7409 is a uridine nucleotide analog that acts as a competitive inhibitor of the natural nucleotide substrate for the HCV NS5B polymerase.[5] Upon incorporation into the nascent viral RNA strand, it functions as a chain terminator.[5][6] The 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of PSI-7409 sterically hinder the addition of the subsequent nucleotide, thereby halting RNA synthesis.[8] This targeted inhibition of the viral polymerase is highly specific, with minimal off-target effects on human DNA and RNA polymerases.[9][10]
References
- 1. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Structural Basis for the Inhibitory Activity of PSI-7409: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular underpinnings of the inhibitory activity of PSI-7409, the active triphosphate metabolite of the groundbreaking anti-hepatitis C virus (HCV) drug, sofosbuvir. We will delve into its mechanism of action, quantitative inhibitory data, the intricacies of its interaction with the viral polymerase, and the experimental protocols used to elucidate these characteristics.
Introduction: PSI-7409 and its Role in HCV Therapy
PSI-7409 is a uridine nucleotide analog that serves as a potent and selective inhibitor of the HCV nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[1][2] This enzyme is essential for the replication of the viral RNA genome.[3] PSI-7409 is the pharmacologically active form of the prodrug sofosbuvir (also known as PSI-7977).[4][5] The prodrug formulation is necessary to facilitate the entry of the nucleotide analog into hepatocytes, where it undergoes metabolic activation to its triphosphate form.[6][7]
Metabolic Activation of Sofosbuvir to PSI-7409
The journey of sofosbuvir from administration to its active form, PSI-7409, involves a multi-step enzymatic conversion within the host cell. This pathway is critical for its therapeutic efficacy.
First, the phosphoramidate prodrug sofosbuvir is hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1) to form an intermediate metabolite.[7][8] This is followed by the removal of the amino acid moiety by the histidine triad nucleotide-binding protein 1 (Hint1), yielding the monophosphate form, PSI-7411.[7][8] Subsequent phosphorylations are carried out by UMP-CMP kinase and nucleoside diphosphate kinase to generate the diphosphate (PSI-7410) and finally the active triphosphate, PSI-7409.[7][8]
Mechanism of NS5B Polymerase Inhibition
The primary mechanism by which PSI-7409 exerts its antiviral effect is through chain termination of the nascent viral RNA strand.[1][2] As a uridine triphosphate analog, PSI-7409 competes with the natural substrate (UTP) for incorporation into the growing RNA chain by the HCV NS5B polymerase.[9]
Once incorporated, the presence of a 2'-C-methyl group on the ribose sugar of PSI-7409 creates a steric hindrance that prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting further elongation of the RNA chain.[9][10] This premature termination of viral RNA synthesis effectively blocks viral replication.
References
- 1. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 2. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PSI-7409 Tetrasodium in an In Vitro HCV Replication Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PSI-7409 tetrasodium in in vitro Hepatitis C Virus (HCV) replication assays. This document outlines the mechanism of action, experimental protocols, and relevant data for evaluating the antiviral activity of this compound.
Introduction
PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977 or GS-7977).[1][2][3] Sofosbuvir is a highly potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme for viral replication.[4][5][6] As the active triphosphate form, PSI-7409 directly inhibits the enzymatic activity of the NS5B polymerase, making it a crucial molecule for in vitro studies of HCV replication.[1][2] These protocols describe the use of HCV subgenomic replicon systems to assess the in vitro efficacy of PSI-7409.
Mechanism of Action
HCV is a single-stranded RNA virus that replicates its genome using a viral-encoded RNA-dependent RNA polymerase called NS5B.[4][7] Sofosbuvir, a phosphoramidate prodrug, is metabolized within host cells to its active triphosphate form, PSI-7409.[1][2][4] PSI-7409 acts as a competitive inhibitor of the natural nucleotide substrates of the NS5B polymerase.[6] Upon incorporation into the nascent viral RNA strand, it leads to chain termination, thus halting viral replication.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | Target | IC50 (µM) |
| Genotype 1b (Con1) | NS5B Polymerase | 1.6[1][2] |
| Genotype 2a (JFH-1) | NS5B Polymerase | 2.8[1][2] |
| Genotype 3a | NS5B Polymerase | 0.7[1][2] |
| Genotype 4a | NS5B Polymerase | 2.6[1][2] |
Table 2: In Vitro Activity of Sofosbuvir (PSI-7977) in HCV Replicon Assays
| HCV Replicon | EC50 (nM) | EC90 (µM) |
| Genotype 1b (Con1) | 16 - 48[8] | 0.42[8] |
| Genotype 1a (H77) | 16 - 48[8] | - |
| Genotype 2a (JFH-1) | 16 - 48[8] | - |
| Genotype 2a (J6 NS5B) | 4.7[8] | - |
| Genotype 1b (S282T mutant) | - | 7.8[8] |
Table 3: Cytotoxicity and Selectivity Profile of PSI-7409
| Target | IC50 (µM) |
| Human DNA Polymerase α | 550[1][2] |
| Human DNA Polymerase β | >1000[2] |
| Human DNA Polymerase γ | >1000[2] |
Experimental Protocols
The following protocols are generalized from established methods for HCV replicon assays.[9][10][11] Researchers should optimize conditions for their specific cell lines and replicon constructs.
Protocol 1: In Vitro HCV Replicon Assay
This protocol describes the steps to determine the potency of PSI-7409 in inhibiting HCV RNA replication in a stable subgenomic replicon cell line.
Materials:
-
HCV subgenomic replicon-harboring cells (e.g., Huh-7 based cell lines)[12]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)
-
This compound
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative RT-PCR (qRT-PCR) or a reporter gene assay system (e.g., Luciferase)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Seed the HCV replicon cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of PSI-7409. Include a vehicle-only control (e.g., PBS).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis:
-
qRT-PCR:
-
Wash the cells with PBS and lyse the cells.
-
Extract total RNA using a suitable RNA extraction kit.
-
Perform one-step qRT-PCR using primers and probes specific for the HCV RNA and a housekeeping gene (e.g., GAPDH) for normalization.[9]
-
-
Reporter Gene Assay (if applicable):
-
If using a replicon with a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.[13]
-
-
-
Data Analysis:
-
Normalize the HCV RNA levels or reporter activity to the housekeeping gene or cell viability data, respectively.
-
Plot the percentage of inhibition against the log concentration of PSI-7409.
-
Calculate the EC50 value (the concentration at which 50% of viral replication is inhibited) using a non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of PSI-7409 in parallel with the antiviral assay to determine its selectivity index.
Materials:
-
The same host cell line used for the replicon assay (without the replicon)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
A commercial cytotoxicity assay kit (e.g., MTT, WST-1, or ATP-based assays like CellTiter-Glo)[14][15][16]
Procedure:
-
Cell Plating: Seed the host cells in 96-well plates at the same density as in the replicon assay.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium, mirroring the concentrations used in the antiviral assay.
-
Treatment: Treat the cells with the compound dilutions and incubate for the same duration as the replicon assay (48-72 hours).
-
Viability Measurement: Perform the cytotoxicity assay according to the manufacturer's protocol to measure cell viability.
-
Data Analysis:
-
Plot the percentage of cell viability against the log concentration of PSI-7409.
-
Calculate the CC50 value (the concentration at which 50% of cell viability is lost) using a non-linear regression analysis.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.
-
Conclusion
The provided protocols and data offer a robust framework for the in vitro evaluation of this compound against HCV replication. The use of HCV replicon systems, coupled with standardized cytotoxicity assays, allows for the accurate determination of the compound's potency and selectivity. These methods are fundamental for the preclinical assessment of direct-acting antiviral agents targeting the HCV NS5B polymerase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSI-7409 in Polymerase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (PSI-7977).[1][2] As a uridine nucleotide analog, PSI-7409 acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][3] Its mechanism of action involves competing with the natural nucleotide substrate (UTP) for incorporation into the nascent RNA strand. Upon incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the translocation of the polymerase, leading to chain termination and inhibition of viral replication.[3] These application notes provide detailed protocols for the use of PSI-7409 in in vitro polymerase assays, guidelines for data interpretation, and a summary of its inhibitory activity.
Data Presentation
Inhibitory Activity of PSI-7409 against Viral and Human Polymerases
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PSI-7409 against various RNA and DNA polymerases. This data is crucial for assessing the potency and selectivity of the compound.
| Polymerase Target | Genotype/Type | IC50 (μM) |
| HCV NS5B | Genotype 1b | 1.6[1][4][5][6] |
| HCV NS5B | Genotype 2a | 2.8[1][4][5][6] |
| HCV NS5B | Genotype 3a | 0.7[1][4][5][6] |
| HCV NS5B | Genotype 4a | 2.6[1][4][5][6] |
| Human DNA Polymerase α | - | 550[1][4] |
| Human DNA Polymerase β | - | >1000 (No inhibition at 1 mM)[1][4] |
| Human DNA Polymerase γ | - | >1000 (No inhibition at 1 mM)[1][4] |
| Human RNA Polymerase II | - | >500 (Weak inhibition)[1] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the conversion of the prodrug Sofosbuvir to its active triphosphate form, PSI-7409, and its subsequent mechanism of action in inhibiting HCV RNA replication.
Caption: Mechanism of action of PSI-7409.
Experimental Protocols
Preparation of PSI-7409 Stock Solutions
Note: PSI-7409 is unstable in its free form; the tetrasodium salt is recommended for improved stability.[1] Solutions should be prepared fresh for optimal activity.[2]
-
Reconstitution: Dissolve PSI-7409 tetrasodium salt in nuclease-free water to a stock concentration of 10 mM. Gentle vortexing or sonication may be required to fully dissolve the compound.
-
Sterilization: For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
In Vitro HCV NS5B Polymerase Assay (Radiolabeled)
This protocol is adapted from methods used to characterize the inhibitory activity of nucleotide analogs against HCV NS5B polymerase.
Workflow Diagram:
Caption: Workflow for an in vitro HCV NS5B polymerase assay.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
This compound salt
-
Poly(rA) template and oligo(rU) primer
-
ATP, CTP, GTP, UTP solutions
-
[α-³²P]UTP or [α-³³P]UTP
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 mM KCl, 1 mM DTT, 1 mM EDTA)
-
RNasin RNase Inhibitor
-
Stop Solution (0.5 M EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing the reaction buffer, RNasin, poly(rA) template, and oligo(rU) primer.
-
Aliquot master mix: Distribute the master mix into reaction tubes.
-
Add inhibitor: Add varying concentrations of PSI-7409 to the respective tubes. Include a no-inhibitor control (vehicle only, e.g., water).
-
Add enzyme: Add the HCV NS5B polymerase to each tube and pre-incubate for 15-30 minutes at room temperature to allow for enzyme-template binding.
-
Initiate reaction: Start the polymerase reaction by adding a mix of ATP, CTP, GTP, UTP, and the radiolabeled UTP.
-
Incubate: Incubate the reactions at 37°C for 1-2 hours.
-
Stop reaction: Terminate the reactions by adding the stop solution.
-
Precipitate and filter: Precipitate the newly synthesized RNA by adding cold TCA. Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash: Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data analysis: Plot the percentage of inhibition against the logarithm of the PSI-7409 concentration and determine the IC50 value using a non-linear regression curve fit.
In Vitro Human DNA Polymerase Assay (Selectivity Screening)
This protocol allows for the assessment of the selectivity of PSI-7409 against human DNA polymerases.
Materials:
-
Purified human DNA polymerase α, β, or γ
-
Activated calf thymus DNA (template/primer)
-
dATP, dCTP, dGTP, dTTP solutions
-
[α-³²P]dCTP
-
Reaction Buffer (50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂)
-
This compound salt
-
Stop Solution (0.5 M EDTA)
Procedure:
-
Prepare reaction mixture: In a 10 µL final volume, combine the reaction buffer, activated calf thymus DNA, all four dNTPs, and [α-³²P]dCTP.[4]
-
Add inhibitor: Add increasing concentrations of PSI-7409 (up to 1 mM).[4] Include appropriate positive controls (e.g., aphidicolin for Pol α).
-
Add enzyme: Add the specific human DNA polymerase to the reaction mixture.[4]
-
Incubate: Incubate the reactions at 37°C for 30 minutes.[4]
-
Stop and quantify: Stop the reaction with EDTA and quantify the radiolabeled product as described in the HCV NS5B assay protocol.[4]
Conclusion
PSI-7409 is a powerful tool for studying the inhibition of HCV NS5B polymerase. The protocols outlined above provide a framework for conducting in vitro polymerase assays to determine the potency and selectivity of this compound. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, aiding in the research and development of novel antiviral therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Medchemexpress LLC HY-15745A 1mg Medchemexpress, this compound CAS:1621884-22-7 | Fisher Scientific [fishersci.com]
Application Notes and Protocols for PSI-7409 in HCV Replicon Clearance Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PSI-7409, the active triphosphate metabolite of sofosbuvir, for in vitro hepatitis C virus (HCV) replicon clearance experiments. This document includes detailed protocols for assessing antiviral activity, cytotoxicity, and the selection of resistant variants.
Introduction to PSI-7409 and the HCV Replicon System
PSI-7409 is a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[1] It acts as a chain terminator, preventing the elongation of the viral RNA genome.[2] PSI-7409 is the active form of the prodrug sofosbuvir (also known as PSI-7977).[1]
The HCV replicon system is a powerful in vitro tool for studying HCV replication and for the primary evaluation of anti-HCV compounds.[1][3] These systems consist of engineered subgenomic or full-length HCV RNA molecules that can autonomously replicate within cultured human hepatoma cells, such as Huh-7 cells.[4] They often contain reporter genes, like luciferase, to facilitate the quantification of viral replication.[4]
Quantitative Data Summary
The following tables summarize the in vitro activity of PSI-7409 and its prodrug, sofosbuvir, against various HCV genotypes in replicon systems.
Table 1: In Vitro Activity of Sofosbuvir (PSI-7977) against HCV Replicons
| HCV Genotype/Subtype | Replicon System | EC50 (nM) | EC90 (nM) | Reference |
| 1a | H77 | 40 | 122 | [5] |
| 1b | Con1 | 90 | 750 | [5] |
| 2a | JFH-1 | 280 | 1360 | [5] |
| 2a | - | 32 | - | [6] |
| 3a | S52 | 50 | - | [7] |
| 4a | ED43 | 130 | - | [6][7] |
| 5a | - | - | - | [7] |
| 6a | - | - | - | [7] |
EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the concentration of the compound required to inhibit 50% and 90% of HCV replicon replication, respectively.
Table 2: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype/Subtype | NS5B Polymerase | IC50 (µM) | Reference |
| 1b | Con1 | 1.6 | [5] |
| 2a | JFH-1 | 2.8 | [5] |
| 3a | - | 0.7 | [5] |
| 4a | - | 2.6 | [5] |
IC50 (50% inhibitory concentration) is the concentration of PSI-7409 required to inhibit 50% of the HCV NS5B polymerase activity.
Table 3: Sofosbuvir Resistance-Associated Substitutions
| NS5B Substitution | Fold-Change in Sofosbuvir EC50 | Impact on Replication Capacity | Reference |
| S282T | 2.4 - 19.4 | Reduced (3.2% to 22% of wild-type) | [6] |
Experimental Protocols
Maintenance of HCV Replicon Cell Lines
Objective: To maintain healthy, actively dividing Huh-7 cells harboring HCV replicons for use in antiviral assays.
Materials:
-
Huh-7 cells containing an HCV replicon (e.g., with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HCV replicon-containing Huh-7 cells in complete growth medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA) in a humidified incubator at 37°C with 5% CO2.
-
To maintain the replicon, supplement the growth medium with an appropriate concentration of G418 (typically 250-500 µg/mL).
-
Passage the cells every 3-4 days, or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and then neutralize the trypsin with complete growth medium.
-
Seed new culture flasks or plates at a 1:3 to 1:5 dilution.
HCV Replicon Clearance Assay
Objective: To determine the ability of PSI-7409 (via its prodrug, sofosbuvir) to clear HCV replicons from cultured cells over a prolonged treatment period.
Materials:
-
HCV replicon-containing Huh-7 cells
-
Complete growth medium without G418
-
Sofosbuvir (PSI-7977)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
-
Reagents for RNA extraction and qPCR
Protocol:
-
Seed HCV replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium containing G418. Allow cells to adhere overnight.
-
The next day, remove the medium and wash the cells with PBS.
-
Add fresh complete growth medium without G418, containing serial dilutions of sofosbuvir. A typical concentration range to test for clearance would be from 10x to 100x the EC50 value. Include a no-drug (vehicle) control.
-
Incubate the plates at 37°C and 5% CO2.
-
At regular intervals (e.g., every 3-4 days) for a period of up to 3-4 weeks, passage the cells. At each passage, re-plate the cells in fresh medium containing the same concentration of sofosbuvir.
-
At each passage, a portion of the cells can be lysed to measure luciferase activity as a measure of replicon levels. A sustained decrease in luciferase signal to background levels indicates replicon clearance.
-
At the end of the treatment period, remove the drug-containing medium and culture the cells in drug-free medium (still without G418) for an additional 1-2 weeks to assess for viral rebound.
-
Confirm replicon clearance by quantifying HCV RNA levels using RT-qPCR.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of sofosbuvir that is toxic to the host cells (CC50), which is necessary for calculating the selectivity index (SI = CC50/EC50).
Materials:
-
HCV replicon-containing Huh-7 cells
-
Complete growth medium
-
Sofosbuvir
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed Huh-7 cells (without replicons, or replicon-containing cells can be used) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Add serial dilutions of sofosbuvir to the wells. Include a no-drug (vehicle) control and a control with no cells (media only for background).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.
Selection of Resistant HCV Replicons
Objective: To select for HCV replicon variants with reduced susceptibility to sofosbuvir.
Materials:
-
HCV replicon-containing Huh-7 cells
-
Complete growth medium with and without G418
-
Sofosbuvir
-
Culture flasks or plates
-
Reagents for RNA extraction, RT-PCR, and sequencing
Protocol:
-
Culture HCV replicon cells in the presence of a low concentration of sofosbuvir (e.g., at or slightly above the EC50 value) in medium without G418.
-
Passage the cells as they become confluent, always in the presence of the same concentration of sofosbuvir.
-
Once the cells are growing steadily, gradually increase the concentration of sofosbuvir in a stepwise manner.
-
Continue this process for several passages (typically 10-15 weeks).[3]
-
Isolate RNA from the resistant cell population.
-
Amplify the NS5B coding region by RT-PCR and sequence the PCR product to identify mutations.
-
The identified mutations can then be introduced into a wild-type replicon construct to confirm their role in resistance.
Mechanism of Action of PSI-7409
Sofosbuvir is a phosphoramidate prodrug that is metabolized within the hepatocyte to its active triphosphate form, PSI-7409.[2] PSI-7409 mimics the natural uridine nucleotide and is incorporated into the nascent HCV RNA strand by the NS5B polymerase.[2] Upon incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the addition of the next nucleotide, thus terminating the chain elongation process and inhibiting viral replication.[8]
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-hepatitis C virus (HCV) resistance selection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays with PSI-7409 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409 tetrasodium is the active 5'-triphosphate metabolite of the direct-acting antiviral prodrug sofosbuvir (PSI-7977).[1][2][3] As a nucleotide analog, PSI-7409 functions as a potent and specific inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the viral genome.[1][2][3][4] By mimicking the natural uridine triphosphate, PSI-7409 is incorporated into the nascent HCV RNA strand by the NS5B polymerase, leading to chain termination and the prevention of viral replication.[4][5] Its pangenotypic activity makes it a critical component in the study of HCV replication and the development of novel antiviral therapies.[4][6][7]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its antiviral efficacy and cytotoxicity.
Mechanism of Action
PSI-7409 acts as a defective substrate for the HCV NS5B polymerase. Once incorporated into the growing RNA chain, it prevents the addition of subsequent nucleotides, thus halting viral RNA synthesis. This mechanism is highly specific to the viral polymerase, with significantly less inhibition of human DNA and RNA polymerases, highlighting its favorable selectivity profile.[1][2][3][6]
Caption: Mechanism of action of PSI-7409 in inhibiting HCV replication.
Data Presentation
The following tables summarize the in vitro inhibitory activity of PSI-7409 and its prodrug, sofosbuvir, against various HCV genotypes and human polymerases.
Table 1: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype/Subtype | IC₅₀ (µM) |
| 1b (Con1) | 1.6[1][6] |
| 2a (JFH-1) | 2.8[1][6] |
| 3a | 0.7[1][6] |
| 4a | 2.6[1][6] |
Table 2: Antiviral Activity of Sofosbuvir (Prodrug of PSI-7409) in HCV Replicon Assays
| HCV Genotype/Subtype | EC₅₀ (nM) |
| 1a | 40 |
| 1b | 110 |
| 2a | 32[8] |
| 2b | 15 |
| 3a | 50 |
| 4a | 130[8] |
| 5a | 14 |
| 6a | 15 |
Note: EC₅₀ values for sofosbuvir can vary depending on the specific replicon system and cell line used.
Table 3: Selectivity of PSI-7409 for HCV NS5B Polymerase over Human Polymerases
| Polymerase | IC₅₀ (µM) |
| Human DNA Polymerase α | 550[1][2] |
| Human DNA Polymerase β | >1000[2] |
| Human DNA Polymerase γ | >1000[2] |
Experimental Protocols
HCV Replicon Assay for Antiviral Efficacy
This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that stably expresses a subgenomic HCV replicon. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication levels.[9]
Caption: Workflow for the HCV replicon assay.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter
-
Complete Dulbecco's Modified Eagle's Medium (cDMEM)
-
This compound or Sofosbuvir
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of cDMEM.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of this compound or sofosbuvir in cDMEM. The final concentrations should typically range from nanomolar to micromolar.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death. The MTT or MTS assay is a common colorimetric method for determining cell viability.
Caption: Workflow for the cytotoxicity assay.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
cDMEM
-
This compound or Sofosbuvir
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Seed Huh-7 cells into a 96-well plate at the same density as the replicon assay.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add serial dilutions of this compound or sofosbuvir to the wells.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.
Selectivity Index Calculation
The selectivity index (SI) is a measure of the therapeutic window of a compound and is calculated as the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising therapeutic candidate.
Formula:
SI = CC₅₀ / EC₅₀
A high SI value is desirable as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.
Conclusion
This compound is a valuable tool for studying HCV replication in cell-based systems. The protocols outlined in these application notes provide a framework for researchers to assess the antiviral efficacy and cytotoxicity of this important compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of HCV virology and the development of next-generation antiviral therapies.
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Determining the Anti-HCV Potency of PSI-7409: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir, against various Hepatitis C Virus (HCV) genotypes. PSI-7409 is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. The following sections detail the inhibitory activity of PSI-7409, protocols for both enzymatic and cell-based assays to determine its potency, and a visual representation of its metabolic activation and mechanism of action.
Introduction
Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Sofosbuvir (formerly PSI-7977) is a cornerstone of many modern anti-HCV regimens. It is a prodrug that is metabolized in hepatocytes to its active form, PSI-7409 (GS-461203), a uridine nucleotide analog triphosphate. PSI-7409 acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus halting viral replication. Due to the highly conserved nature of the NS5B active site, sofosbuvir and its active metabolite exhibit pangenotypic activity. This document outlines the methods to quantify the inhibitory potential of PSI-7409 against different HCV genotypes.
Data Presentation
The inhibitory activity of PSI-7409 against the NS5B polymerase from various HCV genotypes is summarized in the table below. These values were determined using an enzymatic assay with recombinant NS5B polymerases.
| HCV Genotype | Recombinant NS5B Polymerase | IC50 (μM) |
| Genotype 1b | Con1 | 1.6[1][2][3] |
| Genotype 2a | JFH1 | 2.8[1][2][3] |
| Genotype 3a | - | 0.7[1][2][3] |
| Genotype 4a | - | 2.6[1][2][3] |
Signaling and Activation Pathway
PSI-7409 is the pharmacologically active form of the prodrug sofosbuvir. The metabolic activation of sofosbuvir to PSI-7409 occurs intracellularly within hepatocytes. This multi-step enzymatic conversion is essential for its antiviral activity.
Experimental Protocols
HCV NS5B Polymerase Enzymatic Assay
This protocol describes the determination of the IC50 value of PSI-7409 against purified recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (from desired genotypes)
-
PSI-7409 (or its tetrasodium salt)
-
Biotinylated oligo(rU) primer
-
Poly(rA) template
-
[α-³²P]UTP or [³H]UTP
-
Unlabeled UTP, ATP, CTP, GTP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
-
RNase inhibitor
-
Stop Solution (e.g., 0.5 M EDTA)
-
Scintillation fluid and counter or Phosphorimager
Procedure:
-
Prepare serial dilutions of PSI-7409 in the assay buffer.
-
In a 96-well plate, combine the assay buffer, RNase inhibitor, poly(rA) template, and biotinylated oligo(rU) primer.
-
Add the diluted PSI-7409 or vehicle control to the appropriate wells.
-
Initiate the reaction by adding a mixture of the recombinant NS5B polymerase, radiolabeled UTP, and unlabeled NTPs.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60-120 minutes).
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction products to a filter plate (e.g., streptavidin-coated plate to capture the biotinylated product) and wash to remove unincorporated nucleotides.
-
Quantify the incorporated radiolabel using a scintillation counter or phosphorimager.[4]
-
Calculate the percent inhibition for each concentration of PSI-7409 relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the PSI-7409 concentration and fitting the data to a dose-response curve.
HCV Replicon Cell-Based Assay
This protocol outlines the determination of the 50% effective concentration (EC50) of sofosbuvir (the prodrug of PSI-7409) in a cell-based system using HCV replicons.
Materials:
-
Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b, 2a) containing a reporter gene (e.g., luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection).
-
Sofosbuvir
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of sofosbuvir in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of sofosbuvir or vehicle control (DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.[5]
-
Concurrently, a cell viability assay (e.g., MTS or CellTiter-Glo) should be performed to assess the cytotoxicity of the compound.
-
Calculate the percent inhibition of HCV replication for each concentration of sofosbuvir relative to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the sofosbuvir concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the anti-HCV potency of a compound using both enzymatic and cell-based assays.
References
Application Notes: Utilizing PSI-7409 for Viral Polymerase Kinetic Studies
Introduction
PSI-7409, also known as GS-461203, is the pharmacologically active 5'-triphosphate metabolite of the direct-acting antiviral prodrug Sofosbuvir (PSI-7977).[1][2][3][4] Sofosbuvir has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection.[5][6] PSI-7409 is a uridine nucleotide analog that directly targets the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[5][7] Its mechanism of action involves acting as a chain terminator during viral RNA synthesis, making it an invaluable tool for researchers studying the kinetics and inhibition of viral polymerases.[6][7] These notes provide detailed protocols and data for utilizing PSI-7409 in enzymatic assays.
Mechanism of Action
Sofosbuvir, the prodrug, is administered orally and is designed to efficiently enter hepatocytes.[1] Once inside the cell, it undergoes metabolic activation to its triphosphate form, PSI-7409. This conversion involves hydrolysis of the carboxylate ester by cellular enzymes like cathepsin A or carboxylesterase 1, followed by the cleavage of the phosphoramidate by histidine triad nucleotide-binding protein 1 (HINT1), and subsequent phosphorylations by cellular kinases.[1][8]
The active PSI-7409 then competes with the natural substrate, uridine triphosphate (UTP), for incorporation into the nascent viral RNA chain by the HCV NS5B polymerase.[8][9] Upon incorporation, the 2'-deoxy-2'-α-fluoro-2'-β-C-methyl modification on the ribose sugar of PSI-7409 creates steric hindrance, preventing the addition of the next nucleotide and thereby terminating RNA chain elongation.[9][10] This targeted inhibition is highly specific to the viral polymerase, with significantly less activity against human polymerases.[2][11]
Data Presentation
Quantitative analysis of PSI-7409's inhibitory activity reveals its potent and broad-spectrum efficacy against various HCV genotypes. Its selectivity for the viral polymerase over host polymerases underscores its favorable safety profile.
Table 1: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerases
| HCV Genotype | Recombinant NS5B Polymerase | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1b | GT 1b_Con1 | 1.6 | [2][11][12] |
| 2a | GT 2a_JFH1 | 2.8 | [2][11][12] |
| 3a | GT 3a | 0.7 | [2][11][12] |
| 4a | GT 4a | 2.6 |[2][11][12] |
Table 2: Selectivity Profile of PSI-7409 against Human Polymerases
| Human Polymerase | Inhibitory Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| DNA Polymerase α | Weak Inhibition | 550 | [2][11] |
| DNA Polymerase β | No Inhibition (at 1 mM) | >1000 | [2][11] |
| DNA Polymerase γ | No Inhibition (at 1 mM) | >1000 |[2][11] |
Experimental Protocols
Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay
This protocol determines the concentration of PSI-7409 required to inhibit 50% of the HCV NS5B polymerase activity (IC₅₀). The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials:
-
Recombinant HCV NS5BΔ21 polymerase (from desired genotype)
-
RNA template (e.g., HCV IRES)
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
NTP Mix (ATP, CTP, GTP at 10 μM each)
-
[α-³²P]UTP (radiolabeled uridine triphosphate)
-
Unlabeled UTP
-
PSI-7409 (serially diluted in reaction buffer)
-
Quenching Solution (0.5 M EDTA)
-
Scintillation fluid or Phosphorimager screen
Procedure:
-
Prepare a master mix containing the reaction buffer, RNA template, NTP mix, and [α-³²P]UTP.
-
In a microcentrifuge tube or 96-well plate, add 10 μL of serially diluted PSI-7409. Include a no-inhibitor control (buffer only) and a background control (no enzyme).
-
Add 30 μL of the master mix to each tube/well.
-
Initiate the reaction by adding 10 μL of pre-diluted recombinant NS5B polymerase. The final reaction volume is 50 μL.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 10 μL of quenching solution (0.5 M EDTA).
-
Spot the reaction mixture onto a DE81 filter paper or use another method to separate incorporated from unincorporated nucleotides.
-
Wash the filter paper three times with 0.5 M sodium phosphate buffer (pH 7.0) and once with ethanol.
-
Allow the filter paper to dry completely.
-
Quantify the incorporated radioactivity using a scintillation counter or by exposing the filter paper to a phosphorimager screen and analyzing the signal.[9]
-
Calculate the percent inhibition for each PSI-7409 concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting percent inhibition versus log[PSI-7409] and fitting the data to a dose-response curve using non-linear regression.
Protocol 2: Pre-Steady-State Kinetic Analysis of PSI-7409 Incorporation
This advanced protocol measures the single-nucleotide incorporation kinetics of PSI-7409 to determine its binding affinity (K_d) and maximum incorporation rate (k_pol). This requires specialized rapid quench-flow instrumentation.
Principle: By mixing the pre-incubated enzyme-DNA/RNA complex with the nucleotide analog (PSI-7409) for very short time intervals (milliseconds) before quenching, one can directly observe the first turnover of the enzyme. This allows for the determination of the elementary steps of the catalytic cycle.[13][14]
Materials:
-
Rapid quench-flow instrument
-
High-purity recombinant HCV NS5B polymerase
-
Defined primer/template RNA duplex (designed to allow for a single incorporation event)
-
5'-³²P radiolabeled primer strand
-
Reaction Buffer (as in Protocol 1)
-
PSI-7409 at various concentrations
-
Quench Solution (e.g., 0.5 M EDTA or 0.3 M Formic Acid)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
Procedure:
-
Anneal the 5'-³²P radiolabeled primer to the template RNA to form the primer/template duplex.
-
Prepare the enzyme mix: Pre-incubate the NS5B polymerase with the primer/template duplex in reaction buffer.
-
Prepare the substrate mix: Prepare solutions of PSI-7409 at various concentrations in reaction buffer.
-
Load the enzyme mix and substrate mix into separate syringes of the rapid quench-flow instrument.
-
Program the instrument to rapidly mix the two solutions and allow the reaction to proceed for a series of short time points (e.g., 5 ms to 500 ms).
-
The reaction is automatically terminated at each time point by mixing with the quench solution.
-
Collect the quenched samples for each time point and concentration.
-
Analyze the products by denaturing PAGE. The gel will separate the unextended primer from the primer extended by one nucleotide (P+1).
-
Visualize and quantify the bands corresponding to the primer and the P+1 product using a phosphorimager.
-
Plot the concentration of the P+1 product versus time for each PSI-7409 concentration. Fit the data to a single-exponential equation to obtain the observed rate constant (k_obs).
-
Plot the k_obs values against the PSI-7409 concentration. Fit this plot to a hyperbolic equation to determine the K_d and k_pol.[14]
Protocol 3: Selectivity Assay against Human DNA Polymerases
This protocol, adapted from published methods, assesses the off-target effects of PSI-7409 on host cell polymerases.[11]
Materials:
-
Human DNA Polymerase α, β, or γ
-
Reaction Buffer (50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl₂)
-
Activated calf thymus DNA (as a primer/template)
-
dNTP Mix (dATP, dGTP, dTTP at 20 μM each)
-
[α-³²P]dCTP (radiolabeled deoxynucleotide)
-
PSI-7409 (serially diluted up to 1 mM)
-
Quenching Solution (0.5 M EDTA)
-
DE81 filter paper or equivalent
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dNTP mix, [α-³²P]dCTP, and increasing concentrations of PSI-7409.
-
Add the specific human DNA polymerase (α, β, or γ) to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Quench the reaction with 0.5 M EDTA.
-
Quantify the incorporation of the radiolabeled dCTP as described in Protocol 1 (steps 7-11).
-
Determine the IC₅₀ value for each polymerase, if inhibition is observed.
Resistance Studies
While sofosbuvir has a high barrier to resistance, certain amino acid substitutions in the NS5B polymerase can reduce its efficacy.[7][15] The key substitution associated with resistance to some nucleoside inhibitors is S282T, although this is rare for sofosbuvir.[10] Other emergent substitutions in patients who have failed therapy include L159F (often with L320F) and V321A.[15] PSI-7409 can be used in enzymatic assays with recombinant NS5B polymerases containing these mutations to quantify the shift in IC₅₀ and understand the kinetic basis of resistance. These studies are crucial for predicting clinical outcomes and developing next-generation inhibitors.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sofosbuvir to treat hepatitis C [molplay.web.uah.es]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PSI-7409 tetrasodium - Immunomart [immunomart.com]
- 13. A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-Steady-State Kinetic Analysis of the Incorporation of Anti-HIV Nucleotide Analogs Catalyzed by Human X- and Y-Family DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical evidence and bioinformatics characterization of potential hepatitis C virus resistance pathways for sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Targeting HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development.[1][2] The absence of a functionally equivalent enzyme in host cells makes NS5B an attractive and specific target for inhibitors.[1] PSI-7409, the active triphosphate metabolite of the prodrug Sofosbuvir, is a potent inhibitor of the HCV NS5B polymerase.[3] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of HCV NS5B, using PSI-7409 as a reference compound.
Mechanism of Action of PSI-7409
Sofosbuvir is a prodrug that, once inside a hepatocyte, is metabolized to its active form, PSI-7409 (a uridine nucleotide analog triphosphate). PSI-7409 acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B polymerase, thus halting viral replication. This specific mechanism of action provides a high barrier to resistance.
Caption: Sofosbuvir metabolism and mechanism of action.
High-Throughput Screening Assays for HCV NS5B Inhibitors
Several HTS-compatible assay formats can be employed to identify inhibitors of HCV NS5B polymerase. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assay: Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay (SPA) is a robust, homogeneous, and sensitive method for measuring the activity of HCV NS5B in a high-throughput format.[4][5][6] This assay measures the incorporation of a radiolabeled nucleotide into a biotinylated RNA template.
Assay Principle: A biotinylated oligo(rA) template is bound to streptavidin-coated SPA beads. The NS5B polymerase extends a poly(rU) primer using this template and a mixture of nucleotides, including a tritiated UTP ([³H]-UTP). When [³H]-UTP is incorporated into the nascent RNA strand, the beta particles emitted from the tritium excite the scintillant within the SPA bead, producing light that can be detected. Unincorporated [³H]-UTP in solution is too far away to excite the beads. Inhibitors of NS5B will prevent the incorporation of [³H]-UTP, resulting in a decrease in the light signal.
Caption: High-throughput SPA workflow for NS5B inhibitors.
Experimental Protocol: SPA for HCV NS5B
| Parameter | Description |
| Plate Type | 384-well, white, solid bottom |
| Assay Volume | 50 µL |
| Reagents | - Recombinant HCV NS5B ΔC21 (10 nM final) - Biotinylated oligo(rU₁₂) (250 nM final) - Poly(rA) template (10 µg/mL final) - UTP (1 µM final) - [³H]-UTP (0.5 µCi final) - Test compounds (various concentrations) - PSI-7409 (positive control) - Assay Buffer: 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 5% DMSO |
| Procedure | 1. Dispense 0.5 µL of test compound in DMSO to assay plate. 2. Add 25 µL of NS5B enzyme in assay buffer. 3. Pre-incubate for 20 minutes at room temperature. 4. Initiate the reaction by adding 25 µL of the substrate mix (biotinylated template, primer, UTP, and [³H]-UTP). 5. Incubate for 90 minutes at room temperature. 6. Stop the reaction and facilitate binding by adding streptavidin-coated SPA beads in a stop buffer. 7. Incubate for 30 minutes at room temperature. 8. Centrifuge plates briefly. 9. Read on a suitable scintillation counter. |
| Data Analysis | Calculate percent inhibition relative to DMSO (0% inhibition) and a potent inhibitor (100% inhibition) control. Determine IC₅₀ values from dose-response curves. |
Quantitative Data Summary (Example)
| Compound | Target | Assay Format | IC₅₀ (µM) |
| PSI-7409 | HCV GT 1b NS5B | SPA | 1.6 |
| PSI-7409 | HCV GT 2a NS5B | SPA | 2.8 |
| PSI-7409 | HCV GT 3a NS5B | SPA | 0.7 |
| PSI-7409 | HCV GT 4a NS5B | SPA | 2.6 |
Cell-Based Assay: HCV Replicon System
HCV replicon systems are powerful tools for identifying and evaluating antiviral compounds in a cellular context.[7][8] These systems utilize human hepatoma cell lines that harbor a subgenomic or full-length HCV RNA that replicates autonomously.[8] The replicon RNA often contains a reporter gene, such as luciferase or a fluorescent protein, allowing for a quantifiable readout of HCV replication.[8][9]
Assay Principle: HCV replicon-containing cells are seeded into microplates. Test compounds are added, and the cells are incubated to allow for effects on viral replication. A decrease in reporter gene expression (e.g., lower luciferase activity) indicates inhibition of HCV replication. A counterscreen for cytotoxicity is essential to eliminate false positives.
Caption: High-throughput HCV replicon assay workflow.
Experimental Protocol: Luciferase-Based HCV Replicon Assay
| Parameter | Description |
| Cell Line | Huh-7 cells harboring an HCV genotype 1b replicon with a Renilla luciferase reporter gene. |
| Plate Type | 384-well, white, clear bottom, tissue culture treated |
| Assay Volume | 40 µL |
| Reagents | - HCV replicon cells - DMEM with 10% FBS, non-essential amino acids, and G418 - Test compounds (various concentrations) - Sofosbuvir (positive control) - Luciferase assay reagent - Cytotoxicity assay reagent (e.g., Resazurin) |
| Procedure | 1. Seed 5,000 replicon cells per well in 30 µL of media. 2. Incubate for 24 hours at 37°C, 5% CO₂. 3. Add 10 µL of 4x concentrated test compound. 4. Incubate for 48-72 hours. 5. For the antiviral readout, aspirate the media and add luciferase lysis and substrate buffer. Read luminescence. 6. For the cytotoxicity counterscreen, add a viability reagent to parallel plates or multiplex with the luciferase read. Incubate as required and read fluorescence or luminescence. |
| Data Analysis | Calculate the 50% effective concentration (EC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀). Determine the selectivity index (SI = CC₅₀ / EC₅₀). |
Quantitative Data Summary (Example)
| Compound | Target | Assay Format | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Sofosbuvir | HCV GT 1b | Replicon Assay | 90 | >100 | >1111 |
| Sofosbuvir | HCV GT 2a | Replicon Assay | 40 | >100 | >2500 |
| Compound X | HCV GT 1b | Replicon Assay | 150 | 25 | 167 |
| Compound Y | HCV GT 1b | Replicon Assay | >10,000 | >100 | - |
Conclusion
The described high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel inhibitors of the HCV NS5B polymerase. The choice between a biochemical assay like SPA and a cell-based replicon assay will depend on the screening strategy. Biochemical assays are ideal for primary screening of large compound libraries to identify direct inhibitors of the polymerase, while cell-based replicon assays are crucial for confirming activity in a more physiologically relevant context and for evaluating cellular permeability and cytotoxicity. The use of a well-characterized inhibitor like PSI-7409 or its prodrug Sofosbuvir as a positive control is essential for assay validation and data interpretation.
References
- 1. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high throughput scintillation proximity assay for hepatitis C virus NS3 protease that reduces the proportion of competitive inhibitors identified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 7. Screening of hepatitis C virus inhibitors using genotype 1a HCV replicon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Incorporation Assays with PSI-7409
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir. As a nucleotide analog, PSI-7409 targets the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), non-structural protein 5B (NS5B). Its incorporation into the nascent viral RNA chain leads to premature termination of replication, thus inhibiting viral propagation. This document provides detailed protocols for conducting enzymatic incorporation assays to evaluate the inhibitory activity of PSI-7409 against HCV NS5B polymerase. These assays are crucial for understanding its mechanism of action, determining its potency, and assessing its selectivity.
Mechanism of Action of PSI-7409
Sofosbuvir is a prodrug that is metabolized in hepatocytes to its active form, PSI-7409. This active metabolite mimics the natural uridine triphosphate (UTP) and acts as a substrate for the HCV NS5B polymerase. Upon incorporation into the growing RNA strand, the modified sugar moiety of PSI-7409 prevents the addition of the next nucleotide, effectively causing chain termination and halting viral replication.
Caption: Mechanism of action of PSI-7409.
Quantitative Data Summary
The inhibitory potency of PSI-7409 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzymatic activity. The selectivity of PSI-7409 is assessed by comparing its IC50 value against viral polymerases to that against human polymerases.
| Target Enzyme | HCV Genotype | IC50 (µM) | Reference |
| NS5B Polymerase | 1b | 1.6 | [1][2] |
| NS5B Polymerase | 2a | 2.8 | [1][2] |
| NS5B Polymerase | 3a | 0.7 | [1][2] |
| NS5B Polymerase | 4a | 2.6 | [1][2] |
| Human DNA Polymerase α | - | 550 | [1][2] |
| Human DNA Polymerase β | - | >1000 | [1] |
| Human DNA Polymerase γ | - | >1000 | [1][2] |
| Human RNA Polymerase II | - | >100 | [1] |
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a standard method to determine the in vitro inhibitory activity of PSI-7409 against purified HCV NS5B polymerase. The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials and Reagents:
-
Purified recombinant HCV NS5B polymerase (C-terminally truncated forms like NS5BΔ21 are often used for improved solubility)
-
PSI-7409
-
RNA template/primer (e.g., poly(A)/oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [α-³³P]UTP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 10 mM β-mercaptoethanol or 1 mM DTT
-
Stop Solution: 0.5 M EDTA
-
Scintillation fluid
-
96-well plates
-
Filter plates (e.g., DE81) or precipitation method (e.g., trichloroacetic acid - TCA)
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for HCV NS5B RdRp Inhibition Assay.
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare serial dilutions of PSI-7409 in the assay buffer. A typical concentration range would be from 0.01 µM to 100 µM.
-
In a 96-well plate, add the following components to each well for a final reaction volume of 50 µL:
-
Assay Buffer
-
RNA template/primer (e.g., 5 µM template, 10 µM primer)
-
Varying concentrations of PSI-7409 or vehicle control (DMSO or buffer).
-
Purified HCV NS5B polymerase (e.g., 5 µM).
-
-
-
Pre-incubation:
-
Gently mix the components and pre-incubate the plate at room temperature or 30°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare an rNTP mix containing ATP, GTP, CTP, and UTP, including the radiolabeled rNTP. The final concentration of each unlabeled rNTP is typically 100 µM, while the radiolabeled rNTP is at a lower concentration (e.g., 1 µM).
-
Initiate the polymerase reaction by adding the rNTP mix to each well.
-
-
Incubation:
-
Incubate the reaction plate at 30°C or 37°C for 30-60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 25 µL of 0.5 M EDTA to each well.
-
-
Detection of RNA Synthesis:
-
Filter Plate Method: Transfer the reaction mixture to a DE81 filter plate. Wash the wells multiple times with a wash buffer (e.g., 0.3 M ammonium formate) to remove unincorporated nucleotides. Dry the plate and add scintillation fluid to each well.
-
TCA Precipitation Method: Spot the reaction mixture onto DE81 filter paper. Wash the filters with 5% TCA followed by ethanol. Dry the filters and place them in scintillation vials with scintillation fluid.
-
-
Data Analysis:
-
Measure the radioactivity in each well or vial using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of PSI-7409 relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the PSI-7409 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Primer Extension Assay for Chain Termination Analysis
This assay is used to visually confirm that PSI-7409 acts as a chain terminator. It involves the use of a specific RNA template and a labeled primer, followed by analysis of the product size by gel electrophoresis.
Materials and Reagents:
-
All materials from the RdRp Inhibition Assay, with the following modifications:
-
A specific RNA template of known sequence.
-
A primer (DNA or RNA) complementary to the 3' end of the template, 5'-end labeled with a fluorescent dye or ³²P.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
Gel loading buffer (e.g., formamide-based).
-
Phosphorimager or fluorescence scanner.
-
Experimental Workflow:
Caption: Workflow for Primer Extension Assay.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, 5'-labeled primer, RNA template, and HCV NS5B polymerase.
-
Add either PSI-7409, the corresponding natural nucleotide (UTP), or a vehicle control.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the required rNTPs.
-
Incubate at 30°C for 30 minutes.
-
-
Sample Processing:
-
Stop the reaction by adding an equal volume of gel loading buffer containing formamide and EDTA.
-
Heat the samples at 90-95°C for 5 minutes to denature the RNA.
-
-
Gel Electrophoresis:
-
Load the samples onto a high-resolution denaturing polyacrylamide gel.
-
Run the gel at a constant power until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Expose the gel to a phosphor screen (for ³²P) or scan on a fluorescence imager.
-
In the presence of PSI-7409, a shorter product corresponding to the site of incorporation and subsequent chain termination should be observed, while the control reaction with natural UTP should show a full-length extension product.
-
Selectivity Assays
To assess the selectivity of PSI-7409, similar enzymatic assays are performed using human DNA or RNA polymerases. The protocols are analogous to the HCV NS5B RdRp assay, with modifications to the enzyme, template/primer (using DNA for DNA polymerases), and nucleotide mix (using dNTPs for DNA polymerases). A significantly higher IC50 value for human polymerases indicates selectivity for the viral enzyme.
Conclusion
The enzymatic incorporation assays described in this document are fundamental tools for the characterization of nucleotide analog inhibitors like PSI-7409. By providing a quantitative measure of potency and a qualitative understanding of the mechanism of action, these protocols are invaluable for the preclinical evaluation of antiviral drug candidates. Careful execution of these assays will yield reliable and reproducible data to guide drug development efforts.
References
Application Note and Protocol: Measuring the Chain Termination Efficiency of PSI-7409 against HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-7409 is the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (PSI-7977).[1][2] It serves as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[3][4] PSI-7409 acts as a chain terminator; after being incorporated into the nascent RNA strand by the NS5B polymerase, it prevents the addition of subsequent nucleotides, thus halting viral RNA synthesis.[5][6] This mechanism of action is attributed to the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar, which create steric hindrance.[5][6]
This document provides detailed protocols and application notes for measuring the chain termination efficiency of PSI-7409 against HCV NS5B polymerase in a biochemical assay format.
Quantitative Data Summary
The inhibitory activity of PSI-7409 has been quantified against various HCV genotypes and demonstrates high selectivity for the viral polymerase over human polymerases.
| Parameter | HCV Genotype 1b | HCV Genotype 2a | HCV Genotype 3a | HCV Genotype 4a | Human DNA Polymerase α | Human DNA Polymerase β & γ | Reference |
| IC₅₀ | 1.6 µM | 2.8 µM | 0.7 µM | 2.6 µM | 550 µM | > 1 mM (no inhibition) | [1][2] |
Signaling Pathway and Mechanism of Action
PSI-7409 is a uridine nucleotide analog that competes with the natural substrate (UTP) for incorporation into the growing RNA chain. Once incorporated, the modified sugar moiety of PSI-7409 prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to immediate chain termination.
Caption: Mechanism of PSI-7409-mediated chain termination.
Experimental Protocol: In Vitro Chain Termination Assay
This protocol describes a method to directly visualize and quantify the chain termination efficiency of PSI-7409 using recombinant HCV NS5B polymerase, a synthetic RNA template, and radiolabeled nucleotides.
Materials and Reagents
-
Recombinant HCV NS5B Polymerase (genotype-specific, e.g., 1b, 2a)
-
Synthetic RNA template and corresponding primer (e.g., poly(C) template with an oligo(G) primer)
-
PSI-7409 (triphosphate form)
-
Natural Nucleoside Triphosphates (NTPs: ATP, CTP, GTP, UTP)
-
[α-³²P]GTP or other radiolabeled NTP
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 5 mM DTT)
-
Stop Solution (95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
TBE Buffer (Tris-borate-EDTA)
-
Phosphorimager system
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PSI-7409 tetrasodium solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of PSI-7409 tetrasodium in aqueous buffers. Below you will find frequently asked questions, a troubleshooting guide, and recommended experimental workflows to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Sofosbuvir?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the antiviral prodrug Sofosbuvir (also known as PSI-7977). Sofosbuvir is metabolized within the cell to form PSI-7409, which then acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The tetrasodium salt is a stable form of PSI-7409 suitable for in vitro experiments.
Q2: What is the solubility of this compound in aqueous solutions?
A2: this compound is highly soluble in water. Published data indicates a solubility of ≥ 100 mg/mL, which corresponds to 170.04 mM.[1] The exact solubility in various aqueous buffers may vary depending on the pH, ionic strength, and temperature of the buffer. The free acid form of PSI-7409, in contrast, has a lower aqueous solubility of 50 mg/mL and requires sonication to dissolve.[2]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity water.[1] It is generally not soluble in organic solvents like DMF or DMSO.[2]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound are prone to degradation and should be handled with care. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advised.[1][2] It is crucial to avoid repeated freeze-thaw cycles.[1] Due to the instability of nucleotide triphosphates in solution, it is best practice to prepare fresh solutions for your experiments.
Q5: Is the free form of PSI-7409 stable in aqueous solutions?
A5: The free form of PSI-7409 is prone to instability in solution.[2] For experimental use, the more stable tetrasodium salt is recommended.[2]
Solubility Data
The following table summarizes the available solubility data for PSI-7409 and its tetrasodium salt.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | Water | ≥ 100 mg/mL | 170.04 mM | Saturation was not reached at this concentration.[1] |
| PSI-7409 (Free Form) | Water | 50 mg/mL | 99.97 mM | Requires sonication to dissolve.[2] |
| PSI-7409 (Free Form) | DMF | < 1 mg/mL | Insoluble | |
| PSI-7409 (Free Form) | DMSO | < 1 mg/mL | Insoluble or slightly soluble |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Insufficient mixing or low temperature. | Vortex the solution gently. A brief sonication in a water bath may aid dissolution. Ensure the solvent is at room temperature. |
| Precipitation Observed in Solution | The solution may be supersaturated or the buffer components may be affecting solubility. | If precipitation occurs after storage, try warming the solution to room temperature and vortexing. If the issue persists, consider preparing a fresh, more dilute solution. When using buffers, ensure they are fully dissolved and at the correct pH before adding the compound. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Always use freshly prepared solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. Given the nature of nucleotide triphosphates, degradation can occur over time, even when frozen. |
| Low Solubility in a Specific Buffer | The pH of the buffer may be too low. | The solubility of polyanionic species like nucleotide triphosphates generally increases with higher pH. Consider testing the solubility in a buffer with a higher pH if your experimental conditions allow. |
Visualizing Key Processes
To aid in experimental design and understanding, the following diagrams illustrate the metabolic activation of Sofosbuvir and a recommended workflow for solubility testing.
References
Technical Support Center: Optimizing PSI-7409 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PSI-7409 in in vitro assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and what is its mechanism of action?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the prodrug sofosbuvir (also known as PSI-7977). It is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] By mimicking the natural nucleotide substrate, PSI-7409 gets incorporated into the nascent viral RNA chain, leading to premature chain termination and inhibition of viral replication.[2]
Q2: What is the recommended starting concentration range for PSI-7409 in an HCV replicon assay?
A2: Based on published IC50 values, a good starting point for an HCV replicon assay is to test a concentration range that brackets the expected IC50 for your specific HCV genotype. A common starting range is from 0.1 µM to 10 µM.[3] It is recommended to perform a dose-response curve with serial dilutions to determine the optimal concentration for your experimental conditions.
Q3: How should I prepare and store PSI-7409 stock solutions?
A3: PSI-7409 is available as a tetrasodium salt, which is more stable than the free form.[1] For in vitro assays, it is typically dissolved in water. To prepare a stock solution, dissolve PSI-7409 tetrasodium in sterile, nuclease-free water.[4] If you encounter solubility issues, gentle heating or sonication can be used to aid dissolution.[4] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium and sterilize using a 0.22 µm filter before use.[4]
Q4: Is PSI-7409 cytotoxic? At what concentration should I be concerned about off-target effects?
A4: PSI-7409 exhibits a high degree of selectivity for the HCV NS5B polymerase over human polymerases. It is a weak inhibitor of human DNA polymerase α (IC50 = 550 µM) and shows no significant inhibition of DNA polymerase β and γ at concentrations up to 1 mM.[1] Cytotoxicity is generally observed at concentrations significantly higher than its effective antiviral concentration. However, it is crucial to determine the cytotoxicity of PSI-7409 in your specific cell line using an assay such as the MTT or MTS assay. This will establish a therapeutic window and ensure that observed antiviral effects are not due to cell death.
Q5: Can I use PSI-7409 in combination with other antiviral agents?
A5: Yes, in vitro drug combination studies are often performed to assess potential synergistic, additive, or antagonistic effects of antiviral agents.[5] When combining PSI-7409 with other drugs, it is important to perform a checkerboard titration to evaluate the interaction over a range of concentrations for both compounds.
Troubleshooting Guides
Issue 1: Low or No Inhibition of HCV Replication in Replicon Assay
| Possible Cause | Troubleshooting Step |
| Incorrect PSI-7409 Concentration | Verify the calculations for your serial dilutions. Perform a wider range of concentrations in your dose-response experiment. |
| Degraded PSI-7409 | Prepare a fresh stock solution of PSI-7409 from a new vial. Ensure proper storage conditions were maintained for the previous stock. |
| Low Replicon Replication Efficiency | Use a low passage number of the replicon cell line, as high passage numbers can reduce replication efficiency.[3] Ensure optimal cell health and seeding density.[3] Consider using a cell line with enhanced replication capacity, such as those expressing SECL14L2.[6] |
| Assay Signal Issues | If using a luciferase-based reporter, ensure the substrate is not expired and has been stored correctly. Check the plate reader settings. |
| Resistant Replicon Variant | If working with a specific replicon, check for known resistance mutations to nucleoside inhibitors (e.g., S282T). |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating each row or column. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition. If observed, you may need to adjust the solvent or the highest concentration tested. |
| Cell Clumping | Ensure single-cell suspension after trypsinization by gently pipetting up and down before counting and seeding. |
Issue 3: Observed Cytotoxicity at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Your specific cell line may be more sensitive to PSI-7409. Perform a careful dose-response for both antiviral activity and cytotoxicity to determine the therapeutic index. |
| Incorrect Cytotoxicity Measurement | Ensure that the cytotoxicity assay itself is not being interfered with by the compound. For example, some compounds can interfere with the chemistry of the MTT assay. Include appropriate controls. |
| Contamination | Check for microbial contamination in your cell culture, which can cause cell death and confound results. |
Data Presentation
Table 1: In Vitro Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | NS5B Polymerase | IC50 (µM) |
| 1b (Con1) | Recombinant | 1.6[1][2] |
| 2a (JFH-1) | Recombinant | 2.8[1][2] |
| 3a | Recombinant | 0.7[1][2] |
| 4a | Recombinant | 2.6[1][2] |
Table 2: Selectivity of PSI-7409 against Human Polymerases
| Polymerase | IC50 (µM) |
| Human DNA Polymerase α | 550[1] |
| Human DNA Polymerase β | >1000[1] |
| Human DNA Polymerase γ | >1000[1] |
Table 3: Intracellular Concentration of PSI-7409
| Cell Type | Time (hours) | Maximum Concentration (µM) |
| Clone A cells | 48 | ~25[1] |
| Primary Human Hepatocytes | 4 | ~100[1][4] |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
-
Cell Seeding:
-
Trypsinize and count HCV replicon cells (e.g., Huh-7 harboring a luciferase reporter replicon).
-
Seed the cells in a 96-well, white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM with 10% FBS.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold or 3-fold serial dilution series of PSI-7409 in complete DMEM. A typical starting concentration is 10 µM.
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.
-
Remove the media from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Luciferase Activity Measurement:
-
After incubation, remove the media from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system (e.g., Bright-Glo™ or ONE-Glo™).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal of the treated wells to the vehicle control.
-
Plot the normalized values against the logarithm of the PSI-7409 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding:
-
Seed the desired cell line (e.g., Huh-7) in a 96-well, clear, flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of PSI-7409 in complete medium at the same concentrations used in the efficacy assay.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the media from the cells and add 100 µL of the diluted compounds.
-
Incubate for the same duration as the efficacy assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[7]
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance of treated wells to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against the logarithm of the PSI-7409 concentration to determine the CC50 (50% cytotoxic concentration).
-
Mandatory Visualizations
Caption: Intracellular activation of sofosbuvir to PSI-7409 and inhibition of HCV NS5B polymerase.
Caption: Workflow for determining EC50 and CC50 of PSI-7409 in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of the Replication of Hepatitis C Virus Replicons of Genotypes 1 to 4 by Manipulation of CpG and UpA Dinucleotide Frequencies and Use of Cell Lines Expressing SECL14L2 for Antiviral Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
Technical Support Center: Troubleshooting Low Potency of PSI-7409
Welcome to the technical support center for PSI-7409. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to lower-than-expected potency of PSI-7409 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and what is its mechanism of action?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977).[1][2][3] It acts as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[2] PSI-7409 mimics the natural nucleotide substrate and, upon incorporation into the nascent viral RNA chain, leads to chain termination, thus halting viral replication.[1]
Q2: What is the difference between PSI-7409 and its tetrasodium salt form?
A2: The free form of PSI-7409 is prone to instability. The tetrasodium salt form is more stable and retains the same biological activity, making it advisable for experimental use.[1][2]
Q3: What are the expected IC50 values for PSI-7409?
A3: The half-maximal inhibitory concentration (IC50) of PSI-7409 can vary depending on the HCV genotype being tested. Published data indicates a range of potencies across different genotypes.[1][2][4][5]
Q4: How selective is PSI-7409 for the viral polymerase over host polymerases?
A4: PSI-7409 exhibits significant selectivity for the HCV NS5B polymerase. It is a weak inhibitor of human DNA polymerase α and shows no significant inhibition of human DNA polymerases β and γ at concentrations up to 1 mM.[1][2][4][5]
Troubleshooting Guides
Issue: Observed IC50/EC50 values for PSI-7409 are higher than expected.
This is a common issue that can arise from several factors related to compound integrity, experimental setup, and biological variables. Follow this guide to troubleshoot potential causes.
1. Compound Integrity and Handling
-
Improper Storage: PSI-7409 and its salt form are sensitive to degradation.
-
Recommendation: For long-term storage, the powder form should be kept at -20°C for up to 3 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][4][5] Solutions are generally unstable, and preparing them fresh for each experiment is recommended.[3]
-
-
Incorrect Solvent: PSI-7409 is soluble in water.[1] Using other solvents like DMF or DMSO may result in poor solubility.[1]
-
Compound Degradation: The triphosphate moiety of PSI-7409 is susceptible to hydrolysis, which can be influenced by pH and temperature.
-
Recommendation: Prepare fresh dilutions for each experiment from a properly stored stock. Avoid prolonged storage of diluted solutions, especially at room temperature.
-
2. Experimental Protocol and Assay Conditions
-
Inaccurate Pipetting or Dilutions: Errors in preparing serial dilutions can significantly impact the final concentrations tested.
-
Recommendation: Calibrate your pipettes regularly. Prepare a fresh dilution series for each experiment and ensure thorough mixing at each step.
-
-
Suboptimal Assay Buffer Components: The composition of the reaction buffer in enzymatic assays can affect inhibitor potency.
-
Recommendation: Ensure the buffer composition, including pH, salt concentration, and the presence of divalent cations (e.g., MgCl2), is optimized for the HCV NS5B polymerase activity.
-
-
High Enzyme or Substrate Concentration: In enzymatic assays, excessively high concentrations of the NS5B polymerase or the natural nucleotide triphosphates (NTPs) can lead to an underestimation of the inhibitor's potency due to competition.
-
Recommendation: Titrate the enzyme and NTP concentrations to determine the optimal conditions that provide a robust signal window while maintaining sensitivity to inhibition.
-
-
Cell-Based Assay Variables (Replicon Assays):
-
Cell Health and Passage Number: The health and passage number of the replicon cell line (e.g., Huh-7) can affect HCV replication efficiency and, consequently, the apparent potency of the inhibitor.
-
Recommendation: Use low-passage cells and ensure they are healthy and actively dividing at the time of the assay.
-
Serum Concentration: Components in the serum of the cell culture medium can sometimes interfere with the activity of the compound.
-
Recommendation: Maintain a consistent serum concentration across all experiments. If variability persists, consider testing a range of serum concentrations.
-
Cellular Uptake and Metabolism: Since PSI-7409 is the active triphosphate form, its direct application to cells might result in lower potency compared to its prodrug, sofosbuvir, due to differences in cellular uptake. In clone A cells, intracellular levels of PSI-7409 gradually increase to about 25 µM over 48 hours.[1][4] In primary human hepatocytes, a maximum concentration of approximately 100 µM is reached within 4 hours and is maintained for 48 hours.[1][4]
-
Recommendation: When using PSI-7409 directly in cell-based assays, allow for sufficient incubation time for cellular uptake.
-
Data Presentation
| Parameter | Value | Reference |
| IC50 vs. HCV NS5B Polymerase (Genotype 1b) | 1.6 µM | [1][2][4][5] |
| IC50 vs. HCV NS5B Polymerase (Genotype 2a) | 2.8 µM | [1][2][4][5] |
| IC50 vs. HCV NS5B Polymerase (Genotype 3a) | 0.7 µM | [1][2][4][5] |
| IC50 vs. HCV NS5B Polymerase (Genotype 4a) | 2.6 µM | [1][2][4][5] |
| IC50 vs. Human DNA Polymerase α | 550 µM | [1][2][4] |
| Inhibition of Human DNA Polymerase β and γ | No inhibition up to 1 mM | [1][2][4] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2][4][5] |
Experimental Protocols
Protocol 1: HCV NS5B Polymerase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of PSI-7409 against HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype-specific)
-
PSI-7409
-
RNA template (e.g., HCV IRES)
-
[α-³²P]UTP or other radiolabeled NTP
-
Unlabeled ATP, CTP, GTP, UTP
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.5 U/µL RNase inhibitor)
-
Stop Solution (e.g., 50 mM EDTA in formamide)
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Prepare serial dilutions of PSI-7409 in the reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, a specified amount of NS5B polymerase, and the RNA template.
-
Add the diluted PSI-7409 or vehicle control to the respective reactions.
-
Pre-incubate the mixture for 10-15 minutes at the optimal reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a mixture of all four NTPs, including the radiolabeled NTP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature.
-
Terminate the reaction by adding the stop solution.
-
Spot the reaction products onto a filter membrane (e.g., DE81), wash to remove unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Plot the percentage of inhibition against the logarithm of the PSI-7409 concentration and determine the IC50 value using a non-linear regression analysis.
Troubleshooting:
-
Low Signal: Increase the amount of enzyme, radiolabeled NTP, or incubation time. Ensure the polymerase is active.
-
High Background: Optimize the washing steps to effectively remove unincorporated nucleotides.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing. Use fresh dilutions of the compound for each experiment.
Protocol 2: HCV Replicon Luciferase Assay
Objective: To determine the potency of PSI-7409 in a cell-based HCV replicon system.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PSI-7409
-
Vehicle control (e.g., sterile water or PBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Huh-7 replicon cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase during the assay.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of PSI-7409 in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of PSI-7409 or the vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Plot the percentage of inhibition of luciferase activity (normalized to the vehicle control) against the logarithm of the PSI-7409 concentration and determine the EC50 value using a non-linear regression analysis.
Troubleshooting:
-
High Variability: Ensure consistent cell seeding density and health. Use a stable, low-passage replicon cell line.
-
Low Luciferase Signal: Check the viability of the cells. Ensure the replicon is actively replicating.
-
Apparent Cytotoxicity: Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure the observed reduction in luciferase signal is not due to cell death.
Visualizations
Caption: Intracellular activation of Sofosbuvir to its active form, PSI-7409, which inhibits HCV NS5B polymerase.
Caption: General experimental workflow for determining the potency of PSI-7409.
Caption: Troubleshooting decision tree for addressing low potency of PSI-7409.
References
preventing degradation of PSI-7409 during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of PSI-7409 during experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and why is its stability a concern?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the antiviral prodrug Sofosbuvir. It acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Like many nucleotide triphosphates, PSI-7409 is susceptible to chemical and enzymatic degradation, primarily through hydrolysis of its phosphate bonds. This degradation can lead to a loss of inhibitory activity, resulting in inaccurate and unreliable experimental data. The free acid form of PSI-7409 is known to be prone to instability, and its solutions are also unstable.[1][2]
Q2: How should I store PSI-7409 to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of PSI-7409. Recommendations for storage are summarized in the table below. It is also advisable to consider using the more stable tetrasodium salt form of PSI-7409.[1]
Q3: How should I prepare stock solutions of PSI-7409?
A3: It is recommended to prepare stock solutions of PSI-7409 fresh for each experiment.[2] If you need to store stock solutions, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing aqueous stock solutions, it is best to use a buffer with a slightly alkaline pH (7.5 to 8.5) to improve stability.
Q4: What is the optimal pH for working with PSI-7409?
A4: While specific data for PSI-7409 is limited, general knowledge of nucleotide triphosphate stability suggests that a slightly alkaline pH range of 7.5 to 8.5 is optimal for minimizing hydrolysis of the phosphate chain. Acidic conditions should be avoided as they can accelerate degradation.
Q5: Can I expose PSI-7409 solutions to room temperature?
A5: Exposure of PSI-7409 solutions to room temperature should be minimized. While the prodrug sofosbuvir shows stability to thermal stress, the triphosphate moiety of PSI-7409 is susceptible to hydrolysis, which is temperature-dependent.[3][4] It is best practice to keep solutions on ice during experimental setup and to add PSI-7409 to the reaction mixture as the final step before initiating the experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of PSI-7409 activity in the assay. | Degradation of PSI-7409 due to improper storage or handling. | 1. Prepare fresh stock solutions of PSI-7409 for each experiment. 2. Ensure that stock solutions are stored at -80°C in single-use aliquots. 3. Keep PSI-7409 solutions on ice at all times during experimental setup. |
| Inconsistent or non-reproducible results. | Partial degradation of PSI-7409, leading to variable concentrations of the active compound. | 1. Strictly adhere to a standardized protocol for the preparation and handling of PSI-7409 solutions. 2. Use a buffered solution with a pH between 7.5 and 8.5 for all dilutions. 3. Minimize the time between solution preparation and the start of the experiment. |
| Unexpected enzymatic activity or inhibition. | Contamination of PSI-7409 stock solution with nucleases or phosphatases. | 1. Use nuclease-free water and reagents for the preparation of all solutions. 2. Filter-sterilize aqueous stock solutions through a 0.22 µm filter. 3. Work in a clean environment to prevent contamination. |
| Precipitation of PSI-7409 in the stock solution. | Poor solubility or inappropriate solvent. | 1. PSI-7409 is soluble in water. If using the free acid form, the addition of a small amount of base (e.g., NaOH) may be necessary to achieve complete dissolution. The tetrasodium salt has better aqueous solubility. 2. If precipitation occurs upon freezing, gently warm and vortex the solution to redissolve before use. |
Data Presentation
Table 1: Recommended Storage Conditions for PSI-7409
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Table 2: Summary of Forced Degradation Studies on Sofosbuvir (PSI-7977)
Disclaimer: The following data pertains to the prodrug Sofosbuvir. The degradation of Sofosbuvir, particularly through hydrolysis, suggests potential instability of the triphosphate moiety of PSI-7409 under similar conditions.
| Stress Condition | Reagent and Conditions | Degradation (%) | Identified Degradation Products (m/z) | Reference |
| Acid Hydrolysis | 0.1 N HCl, 70°C, 6 hours | 23% | 488, 393.3 | [3] |
| 1 N HCl, 80°C, 10 hours | 8.66% | - | [5] | |
| Alkaline Hydrolysis | 0.1 N NaOH, 70°C, 10 hours | 50% | 488 | [3] |
| 0.5 N NaOH, 60°C, 24 hours | 45.97% | - | [5] | |
| Oxidative | 3% H₂O₂, 7 days | 19.02% | 393 | [3] |
| 30% H₂O₂, 80°C, 2 days | Minor | - | [5] | |
| Thermal | 50°C, 21 days | No degradation | - | [3] |
| Photolytic | UV light, 21 days | No degradation | - | [3] |
| Neutral Hydrolysis | Water | No degradation | - | [4] |
Experimental Protocols
Protocol: In Vitro HCV NS5B Polymerase Assay
This protocol provides a general framework for an in vitro HCV NS5B polymerase assay, with an emphasis on maintaining PSI-7409 stability.
-
Preparation of Reagents:
-
Prepare all buffers and solutions using nuclease-free water.
-
The reaction buffer should have a pH between 7.5 and 8.0 (e.g., 20 mM Tris-HCl, pH 7.5).
-
Prepare a fresh stock solution of PSI-7409 in nuclease-free water or a suitable buffer on the day of the experiment. Keep the stock solution on ice.
-
-
Reaction Setup:
-
Set up reactions in a 96-well plate on ice.
-
Add the following components to each well in the specified order:
-
Nuclease-free water
-
Reaction buffer (to a final concentration of 1X)
-
HCV NS5B polymerase
-
RNA template/primer
-
A mixture of ATP, CTP, GTP, and UTP (one of which is radiolabeled, e.g., [α-³²P]UTP)
-
PSI-7409 or vehicle control (add this last to minimize exposure to the reaction mixture at room temperature).
-
-
-
Initiation and Incubation:
-
Transfer the plate to a 30°C incubator to start the reaction.
-
Incubate for the desired time (e.g., 60 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction by adding a quench buffer (e.g., 50 mM EDTA).
-
Analyze the reaction products using an appropriate method, such as gel electrophoresis followed by phosphorimaging.
-
Visualizations
Caption: Metabolic activation pathway of Sofosbuvir to its active form, PSI-7409.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Technical Support Center: PSI-7409 Quality Control and Purity Analysis
Welcome to the technical support center for PSI-7409. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity analysis of PSI-7409. The following frequently asked questions (FAQs) and troubleshooting guides are intended to assist you in your experimental work.
Frequently Asked Questions (FAQs)
1. What is PSI-7409 and what is its primary mechanism of action?
PSI-7409 is the pharmacologically active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977). It acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By mimicking the natural uridine triphosphate, PSI-7409 gets incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.
2. What are the recommended storage conditions for PSI-7409?
PSI-7409 is known to be unstable, especially in its free acid form. For optimal stability, it is recommended to store PSI-7409 as a solid powder at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Solutions should be prepared fresh before use. If you have the tetrasodium salt form of PSI-7409, it is generally more stable than the free acid form.
3. What solvents are suitable for dissolving PSI-7409?
PSI-7409 is soluble in water. For in vitro assays, it is recommended to prepare aqueous stock solutions and dilute them to the desired concentration in the appropriate buffer. If you are using the tetrasodium salt, its solubility in aqueous solutions is generally good. For cellular assays, ensure the final concentration of any organic solvent used for initial solubilization is minimal to avoid cytotoxicity.
4. What analytical techniques are commonly used for the purity analysis of PSI-7409?
The purity of PSI-7409 is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often with UV detection, to determine the percentage purity and to detect and quantify impurities. Due to the high polarity of the triphosphate moiety, ion-pairing reagents or specialized columns may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For identification and characterization of the parent compound, as well as its impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, and 31P NMR, to confirm the chemical structure and identify any structural impurities.
-
Karl Fischer Titration: To determine the water content.
5. What are the potential impurities associated with PSI-7409?
Potential impurities in PSI-7409 can originate from the synthesis process or from degradation. These may include:
-
Process-related impurities: Starting materials, intermediates, and by-products from the synthesis of Sofosbuvir and its subsequent phosphorylation to PSI-7409.
-
Degradation products: PSI-7409 can degrade through hydrolysis of the triphosphate chain to the diphosphate, monophosphate (PSI-7411), and the nucleoside (PSI-6206). The prodrug Sofosbuvir itself can also be a potential impurity. Forced degradation studies on Sofosbuvir have shown it degrades under acidic, alkaline, and oxidative conditions.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH for the highly polar analyte. | Adjust the mobile phase pH to ensure complete ionization of PSI-7409. |
| Secondary interactions with the stationary phase. | Add a competing agent like a volatile salt (e.g., ammonium acetate) to the mobile phase. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| No peak or very small peak observed | Degradation of PSI-7409 in the sample vial or during analysis. | Prepare samples fresh and use a cooled autosampler if available. Ensure the mobile phase is not causing degradation. |
| The compound is not eluting from the column. | For highly polar compounds like PSI-7409, a standard C18 column may not be suitable. Consider using a polar-embedded or polar-endcapped column, or switch to an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC). | |
| Ghost peaks appearing in the chromatogram | Carryover from a previous injection. | Implement a robust needle wash protocol in your HPLC method, using a strong solvent. |
| Contamination in the mobile phase or HPLC system. | Prepare fresh mobile phase and purge the system thoroughly. | |
| Inconsistent retention times | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Inconsistent mobile phase composition. | Ensure proper mixing of the mobile phase and avoid evaporation of volatile components. | |
| Column degradation. | Replace the column with a new one. |
Sample Stability Issues
| Issue | Potential Cause | Suggested Solution |
| Decreasing purity over time in stored samples | Hydrolysis of the triphosphate chain. | Store PSI-7409 as a lyophilized powder at -80°C. Prepare aqueous solutions fresh and use them immediately. If solutions must be stored, aliquot and freeze at -80°C, and avoid repeated freeze-thaw cycles. |
| pH-mediated degradation. | Maintain the pH of aqueous solutions in a neutral range (around pH 7) to minimize hydrolysis. | |
| Low assay value in freshly prepared solutions | Incomplete dissolution. | Ensure the compound is fully dissolved by gentle vortexing or sonication. |
| Adsorption to container surfaces. | Use low-binding microcentrifuge tubes or glassware for sample preparation and storage. |
Quantitative Data Summary
Table 1: Typical Purity and Storage Recommendations for PSI-7409
| Parameter | Value | Reference |
| Typical Purity | ≥98% (by HPLC) | Commercial Suppliers |
| Storage (Solid) | -20°C (short-term), -80°C (long-term) | |
| Storage (Solution) | Prepare fresh; if necessary, store at -80°C |
Table 2: HPLC Method Parameters for Analysis of Sofosbuvir (as a reference)
| Parameter | Condition 1 | Condition 2 |
| Column | Kromasil 100 C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffer solution: Acetonitrile (97.5:2.5 v/v) | Methanol |
| Mobile Phase B | Acetonitrile: Isopropyl alcohol: Methanol: Water (60:20:10:10 v/v/v/v) | Water |
| Gradient/Isocratic | Gradient | Isocratic (70:30 v/v Methanol:Water) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 263 nm | UV at 260 nm |
| Reference |
Note: These methods are for the prodrug Sofosbuvir and may require modification for the analysis of the more polar PSI-7409. The use of an ion-pairing agent (e.g., 5-10 mM triethylammonium acetate) in the mobile phase may be necessary for good peak shape and retention of PSI-7409 on a C18 column.
Experimental Protocols
Detailed Methodology: Stability-Indicating RP-HPLC Method for Sofosbuvir (Adaptable for PSI-7409)
This protocol is based on a validated method for Sofosbuvir and can be used as a starting point for developing a method for PSI-7409.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Kromasil 100 C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program (example):
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of PSI-7409 in water at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a working concentration of approximately 0.1 mg/mL.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to PSI-7409 and any impurity peaks.
-
Calculate the purity based on the peak area percentage.
Note: For PSI-7409, which is highly polar, you may need to modify the mobile phase by adding an ion-pairing agent like triethylamine or using a HILIC column for better retention and peak shape.
Visualizations
Caption: Experimental workflow for the purity analysis of PSI-7409 by HPLC.
Caption: A troubleshooting decision tree for poor HPLC peak shape.
Technical Support Center: HCV Polymerase Assays with Nucleotide Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hepatitis C Virus (HCV) NS5B polymerase assays and nucleotide inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro HCV polymerase assays.
Issue 1: No or Weak Signal (Low Polymerase Activity)
Question: Why am I observing no product formation or a very weak signal in my HCV polymerase assay?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive NS5B Polymerase | Use a fresh aliquot of purified NS5B enzyme. Ensure the enzyme has been stored correctly at -80°C in a buffer containing glycerol to prevent freeze-thaw damage. Verify protein integrity via SDS-PAGE. |
| RNA Template/Primer Degradation | Use high-quality, intact RNA templates and primers. Assess RNA integrity on a denaturing gel. Always work in an RNase-free environment and use RNase inhibitors in your reaction mix.[1] |
| Suboptimal Primer Annealing | Ensure the primer is correctly designed to be complementary to the 3' end of the template. For assays using separate primers, optimize the annealing step if one is included. However, many NS5B assays rely on the polymerase's ability to recognize the template and initiate synthesis without a pre-annealed primer.[2] |
| Incorrect Reaction Buffer Composition | Verify the concentrations of all buffer components. A typical buffer includes Tris-HCl (pH ~7.5), a divalent cation (MgCl₂ or MnCl₂), a reducing agent (like DTT), and salt (KCl or NaCl).[1][3][4] |
| Suboptimal Divalent Cation Concentration | The type and concentration of the divalent cation are critical. Mg²⁺ is generally required for polymerase activity.[1][3] Mn²⁺ can also be used and may enhance de novo initiation but can also decrease fidelity.[5] Titrate MgCl₂ or MnCl₂ concentrations (typically in the 1-10 mM range) to find the optimal level for your specific enzyme preparation and template.[1][3][5] |
| Low NTP Concentration | Ensure the concentration of the limiting radiolabeled or modified nucleotide, as well as the other three NTPs, is sufficient. The Kₘ values for NTPs are typically in the low micromolar range.[3] However, using NTP concentrations far below the Kₘ can lead to a weak signal. |
| Presence of Inhibitors in Reagents | Ensure reagents (e.g., NTPs, enzyme prep, RNA) are free from contaminants that could inhibit the polymerase, such as EDTA, high salt concentrations from purification, or residual phenol. |
Issue 2: High Background Signal
Question: My negative controls (no enzyme or no template) are showing a high signal. What could be causing this?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, nuclease-free water and dedicated reagents for your assay setup. Test each component individually for contamination. |
| Non-specific Binding in Filter Assays | In filter-binding assays, unincorporated radiolabeled nucleotides can stick to the filter membrane. Ensure adequate washing of the filters with the appropriate buffer (e.g., Na₂HPO₄) to remove unbound nucleotides.[6] |
| Issues with Scintillation Proximity Assay (SPA) Beads | In SPA, non-specific binding of the radiolabeled nucleotide to the beads can cause a high background. Ensure proper blocking of beads and use optimized salt and detergent concentrations in the binding and wash buffers.[4] |
| Precipitation of Radiolabeled Nucleotide | High concentrations of Mg²⁺ can sometimes lead to precipitation of the NTPs, which may be retained on filters. Ensure all components are fully dissolved. |
Issue 3: Inconsistent IC₅₀ Values for Nucleotide Inhibitors
Question: I am getting variable IC₅₀ values for my nucleotide inhibitor. Why is there so much variability?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Competition with Natural NTPs | Nucleotide inhibitors are competitive with the natural NTP substrate. The apparent IC₅₀ value will be highly dependent on the concentration of the competing natural NTP in the assay.[7] For consistency, use a fixed NTP concentration at or below its Kₘ value across all experiments.[4] |
| Assay Format Differences | Different assay formats (e.g., filter binding vs. SPA vs. fluorescence-based) can yield different IC₅₀ values due to variations in reaction kinetics and detection methods. Stick to one consistent assay format for compound ranking. |
| Enzyme Concentration | High enzyme concentrations can lead to an underestimation of inhibitor potency (higher IC₅₀). Use the lowest concentration of NS5B that gives a robust signal-to-background ratio. |
| Pre-incubation Time | The pre-incubation time of the enzyme with the inhibitor before starting the reaction can affect the IC₅₀, especially for slow-binding inhibitors. Standardize the pre-incubation time across all experiments.[6] |
| Presence of Resistance Mutations | If using a recombinant NS5B, ensure it does not contain known resistance mutations (e.g., S282T for sofosbuvir) unless that is the specific intent of the experiment. The S282T mutation can significantly increase the IC₅₀ for certain nucleotide analogs.[8][9] |
| Inhibitor Stability | Ensure the nucleotide inhibitor is stable under the assay conditions (pH, temperature, time). Degradation of the compound will lead to a loss of potency. |
Issue 4: False Positives or False Negatives
Question: How can I be sure that the inhibition I'm seeing is specific to the HCV polymerase and not an artifact?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Interference with Assay Signal | Some compounds can quench fluorescence or scintillation signals, leading to a false positive (apparent inhibition). Test the compound in the absence of the enzyme to see if it affects the signal readout directly. |
| Non-specific Inhibition | The compound may be inhibiting other cellular polymerases or enzymes. To confirm specificity, run a counter-screen using a different polymerase, such as human mitochondrial RNA polymerase (POLRMT), which is a known off-target for some HCV nucleotide inhibitors.[8] |
| RNA Template/Primer Binding | Some compounds may bind to the RNA template/primer itself, preventing the polymerase from binding and leading to apparent inhibition. This can be tested using RNA binding assays like electrophoretic mobility shift assays (EMSA).[10] |
| False Negatives due to High Substrate Kₘ | If the enzyme construct has an unusually high Kₘ for the template/primer, it may be less sensitive to inhibitors that compete for RNA binding. Using an enzyme with a lower Kₘ (higher affinity) for the RNA may reveal inhibitory activity.[4][11] |
Quantitative Data Summary
The potency of nucleotide inhibitors is typically measured by their 50% inhibitory concentration (IC₅₀) in biochemical assays or their 50% effective concentration (EC₅₀) in cell-based replicon assays. These values can vary based on the HCV genotype and the specific assay conditions.
Table 1: Comparative Efficacy of Sofosbuvir (a Nucleotide Inhibitor Prodrug) in Cell-Based Replicon Assays
| HCV Genotype | Mean EC₅₀ (nM) | 95th Percentile EC₅₀ (nM) |
| Genotype 1a | 94 | 149 |
| Genotype 1b | 102 | 160 |
| Genotype 2a | 29 | 50 |
| Genotype 2b | 90 | 189 |
| Genotype 3a | 81 | 148 |
| Genotype 4a | 130 | 184 |
| Genotype 5a | 46 | 69 |
| Genotype 6a | 115 | 175 |
Data is derived from studies using chimeric replicons expressing the NS5B region from DAA-naïve patient samples. Lower EC₅₀ values indicate higher potency.[9]
Table 2: Impact of S282T Resistance Mutation on Sofosbuvir Susceptibility
| HCV Genotype | Fold Change in EC₅₀ (S282T vs. Wild-Type) |
| Genotype 1a | 7.9 - 18 |
| Genotype 1b | 8.5 - 16 |
| Genotype 2a | 2.4 - 4.2 |
| Genotype 3a | 4.8 - 8.9 |
| Genotype 4a | 6.8 |
| Genotype 5a | 13 |
| Genotype 6a | 11 |
The S282T mutation in the NS5B polymerase is the primary substitution known to confer resistance to sofosbuvir.[9]
Experimental Protocols
Protocol 1: Standard HCV NS5B RdRp Scintillation Proximity Assay (SPA)
This assay measures the incorporation of a radiolabeled nucleotide into a biotinylated RNA primer annealed to a poly(A) template.
Materials:
-
Purified recombinant HCV NS5BΔ21 polymerase
-
Poly(A) template
-
5'-biotinylated oligo(rU₁₂) primer
-
[³H]UTP (tritiated UTP) and unlabeled UTP
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 30 mM NaCl, 0.01% IGEPAL-CA630, 5% DMSO
-
Stop Solution: 0.5 M EDTA
-
Streptavidin-coated SPA beads
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing reaction buffer, poly(A) template (e.g., 10 µg/ml), biotinylated oligo(rU₁₂) primer (e.g., 250 nM), and the desired concentration of the test inhibitor dissolved in DMSO.
-
Add the NS5B polymerase (e.g., 2-10 nM) to the mixture and pre-incubate for 15-20 minutes at room temperature.
-
Initiate the reaction by adding a mix of UTP and [³H]UTP (e.g., 1 µM total UTP with 0.5 µCi [³H]UTP).
-
Incubate the reaction for 60-90 minutes at 30°C.
-
Terminate the reaction by adding Stop Solution.
-
Add streptavidin-coated SPA beads. The biotinylated primer-template complex will bind to the beads.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Quantify the incorporated [³H]UMP by scintillation counting on a suitable microplate reader (e.g., TopCount). The signal is generated only when the radiolabel is in close proximity to the scintillant in the bead.[4]
Protocol 2: Filter-Binding Assay for NS5B Activity
This assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand, which is then captured on a filter membrane.
Materials:
-
Purified recombinant HCV NS5BΔ21 polymerase
-
RNA template (e.g., heteropolymeric RNA)
-
[³³P]CTP and unlabeled NTPs (ATP, GTP, UTP, CTP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM KCl, 1 mM DTT, 1 mM EDTA
-
DE81 filter plates
-
Wash Buffer: 125 mM Na₂HPO₄
-
Ethanol
Procedure:
-
Serially dilute the test compound in DMSO and then into the reaction buffer.
-
Pre-incubate the compound dilutions with the RNA template (e.g., 4 ng/µl) and NS5B enzyme (e.g., 25 nM) for 15 minutes at room temperature.
-
Start the reaction by adding a mixture of all four NTPs, including [³³P]CTP (e.g., 0.2 µM CTP with 0.005 µM [³³P]CTP, and 250 µM of ATP, GTP, UTP).
-
Incubate for 60 minutes at 30°C.
-
Transfer the reaction mixtures to a DE81 filter plate. The negatively charged RNA product will bind to the positively charged diethylaminoethyl (DEAE) cellulose filter.
-
Wash the plate three times with Wash Buffer, once with water, and once with 100% ethanol to remove unincorporated nucleotides.
-
Dry the plate completely.
-
Add scintillant to each well and quantify the radioactivity using a scintillation counter.[6]
Visualizations
Caption: Troubleshooting workflow for common HCV polymerase assay issues.
Caption: Mechanism of action for HCV nucleotide polymerase inhibitors.
References
- 1. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Template/Primer Requirements and Single Nucleotide Incorporation by Hepatitis C Virus Nonstructural Protein 5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of RNA binding to hepatitis C virus RNA-dependent RNA polymerase: a new mechanism for antiviral intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Off-Target Effects of PSI-7409 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of PSI-7409 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PSI-7409?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (PSI-7977). Its primary on-target effect is the inhibition of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3][4] By acting as a chain terminator, it prevents the replication of the viral RNA genome.[2]
Q2: What are the known off-target effects of PSI-7409?
A2: The most well-characterized off-target effect of PSI-7409 is the weak inhibition of human DNA polymerase α.[3][4] It shows no significant inhibition of human DNA polymerases β and γ.[3][4] As a nucleoside analog, there is also a theoretical potential for mitochondrial toxicity, a common concern for this class of compounds.[5]
Q3: At what concentrations are off-target effects likely to be observed?
A3: Off-target effects are concentration-dependent. The IC50 of PSI-7409 for its on-target HCV NS5B polymerase is in the low micromolar range (0.7-2.8 µM depending on the genotype).[3][4] In contrast, the IC50 for the off-target inhibition of human DNA polymerase α is significantly higher, at 550 µM.[3][4] Therefore, off-target effects are more likely to be observed at concentrations well above those required for antiviral activity.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of PSI-7409 and to include appropriate controls. A dose-response experiment should be performed to determine the optimal concentration for HCV inhibition with minimal impact on host cell viability and function. Additionally, consider the duration of exposure, as prolonged treatment may increase the likelihood of off-target effects.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during cell culture experiments with PSI-7409, potentially due to off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Reduced cell viability or proliferation at high concentrations. | Inhibition of host cell DNA polymerase α, leading to impaired DNA replication and cell division. | 1. Perform a dose-response curve to determine the EC50 for antiviral activity and the CC50 for cytotoxicity. 2. Use PSI-7409 at a concentration that maximizes antiviral effect while minimizing cytotoxicity. 3. Analyze cell cycle progression using flow cytometry to check for arrests, particularly in the S phase. |
| Signs of cellular stress (e.g., morphological changes, increased lactate production). | Potential mitochondrial toxicity, leading to a shift in cellular metabolism from oxidative phosphorylation to glycolysis. | 1. Measure lactate levels in the culture medium. 2. Assess mitochondrial membrane potential using a fluorescent dye like JC-10.[6] 3. Evaluate mitochondrial function using the glucose-galactose assay described in the experimental protocols section.[7][8][9] |
| Inconsistent antiviral activity. | This is less likely to be a direct off-target effect, but cellular health compromised by off-target effects can impact viral replication. | 1. Ensure consistent cell seeding density and health. 2. Confirm the stability and concentration of your PSI-7409 stock solution. 3. Rule out off-target induced cytotoxicity as a confounding factor in your antiviral assay. |
| Unexpected changes in the expression of host cell genes. | Off-target inhibition of cellular polymerases or other proteins could indirectly affect gene expression. | 1. If you have transcriptomic data, look for downregulation of genes involved in DNA replication and cell cycle progression. 2. Validate changes in key genes using qPCR. |
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and off-target activities of PSI-7409.
Table 1: On-Target Activity of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | IC50 (µM) |
| 1b_Con1 | 1.6[3] |
| 2a_JFH1 | 2.8[3] |
| 3a | 0.7[3] |
| 4a | 2.6[3] |
Table 2: Off-Target Activity of PSI-7409 against Human DNA Polymerases
| Polymerase | IC50 (µM) |
| DNA Polymerase α | 550[3][4] |
| DNA Polymerase β | >1000 (No inhibition observed at 1 mM)[3][4] |
| DNA Polymerase γ | >1000 (No inhibition observed at 1 mM)[3][4] |
Key Experimental Protocols
Here are detailed methodologies for key experiments to assess the potential off-target effects of PSI-7409.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of PSI-7409 that is toxic to the host cells.
Materials:
-
Host cells (e.g., Huh-7, HepG2)
-
Complete cell culture medium
-
PSI-7409
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of PSI-7409 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the PSI-7409 dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Protocol 2: Glucose-Galactose Assay for Mitochondrial Toxicity
This assay assesses the dependence of cells on oxidative phosphorylation and their susceptibility to mitochondrial toxicants.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Glucose-free DMEM
-
D-Glucose
-
D-Galactose
-
PSI-7409
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Prepare two types of media:
-
Glucose medium: Glucose-free DMEM supplemented with 10% FBS, pyruvate, and 25 mM D-Glucose.
-
Galactose medium: Glucose-free DMEM supplemented with 10% FBS, pyruvate, and 25 mM D-Galactose.
-
-
Seed HepG2 cells in two separate 96-well plates at 10,000 cells/well, one for each medium type.
-
Culture the cells for at least 24 hours to allow for metabolic adaptation.
-
Treat the cells with a range of PSI-7409 concentrations in their respective media.
-
Incubate for 24-72 hours.
-
Measure cell viability using a suitable assay.
-
Interpretation: A significantly lower CC50 value in the galactose medium compared to the glucose medium suggests potential mitochondrial toxicity.[7][8][9]
Protocol 3: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol measures changes in the amount of mitochondrial DNA relative to nuclear DNA.
Materials:
-
Total genomic DNA isolated from treated and untreated cells
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Isolate total genomic DNA from cells treated with PSI-7409 and from control cells.
-
Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Calculate the Ct values for each gene in each sample.
-
Determine the relative mtDNA content using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.
-
Interpretation: A significant decrease in the mtDNA/nDNA ratio in treated cells may indicate mitochondrial toxicity.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action and potential off-target effects of PSI-7409.
Experimental Workflow for Assessing Mitochondrial Toxicity
Caption: Workflow for investigating potential mitochondrial toxicity of PSI-7409.
Troubleshooting Logic for Reduced Cell Viability
Caption: Troubleshooting logic for reduced cell viability with PSI-7409.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combined in vitro approach to improve the prediction of mitochondrial toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cytotoxicity Assessment of PSI-7409
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of PSI-7409 and its prodrug, sofosbuvir, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and how does it relate to sofosbuvir?
PSI-7409 is the active 5'-triphosphate metabolite of the antiviral drug sofosbuvir (also known as PSI-7977). Sofosbuvir is a prodrug that is metabolized within cells to the active form, PSI-7409. As the active component, PSI-7409 functions as a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2]
Q2: What are the known cytotoxic effects of PSI-7409 or sofosbuvir?
PSI-7409 is a weak inhibitor of human DNA polymerase α and shows no significant inhibition of DNA polymerases β and γ at concentrations up to 1 mM.[1][2] Sofosbuvir has been reported to decrease cell viability in both cancer and normal cell lines at higher concentrations and can induce the production of lactate dehydrogenase (LDH), indicating cytotoxicity.[3] Some studies suggest that sofosbuvir does not exhibit significant cytotoxic or genotoxic effects in HepG2 cells.[4] However, other research indicates that sofosbuvir can induce pro-survival changes in hepatoma cells by activating EGFR-dependent pathways.[5][6]
Q3: In which cell lines has the cytotoxicity of PSI-7409 or sofosbuvir been evaluated?
The cytotoxicity of sofosbuvir has been evaluated in several cell lines, including:
-
Human embryonic kidney cells: HEK293[6]
-
Cervical cancer cells: HeLa[7]
-
Vero cells (African green monkey kidney epithelial cells)[8]
Direct cytotoxicity data for PSI-7409 across a wide range of cell lines is less commonly reported in the literature, as studies often focus on the prodrug, sofosbuvir.
Q4: What are the common assays used to assess the cytotoxicity of PSI-7409?
Commonly used cytotoxicity assays that are applicable to PSI-7409 and sofosbuvir include:
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][4][8][9][10]
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium as a measure of cytotoxicity.[3][11][12][13]
-
Apoptosis Assays (e.g., Annexin V staining): These assays detect programmed cell death, a common mechanism of cytotoxicity.[14][15][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in MTT assay results | Uneven cell seeding, contamination, or issues with MTT reagent preparation or formazan solubilization. | Ensure a single-cell suspension for even seeding. Regularly check for contamination. Prepare fresh MTT solution for each experiment and ensure complete solubilization of formazan crystals before reading the absorbance. |
| No significant cytotoxicity observed at expected concentrations | The cell line may be resistant to the compound. The incubation time may be too short. The compound may have degraded. | Use a positive control known to induce cytotoxicity in your cell line to validate the assay. Perform a time-course experiment to determine the optimal incubation period. Ensure proper storage and handling of PSI-7409/sofosbuvir. |
| High background in LDH assay | Serum in the culture medium contains LDH. Cells are overly confluent or stressed, leading to spontaneous LDH release. | Use serum-free or low-serum medium during the assay. Ensure cells are healthy and not overgrown at the time of the experiment. Include a "spontaneous LDH release" control. |
| Difficulty distinguishing between apoptosis and necrosis in Annexin V staining | Improper gating during flow cytometry analysis. Cells are in late-stage apoptosis or secondary necrosis. | Use single-stain controls (Annexin V only and Propidium Iodide only) to set up proper compensation and gating. Analyze cells at an earlier time point to capture early apoptotic events. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory and cytotoxic concentrations of PSI-7409 and its prodrug, sofosbuvir.
| Compound | Assay | Cell Line/Target | IC50 / CC50 | Reference |
| PSI-7409 | HCV NS5B Polymerase Inhibition | Genotype 1b | 1.6 µM | [1] |
| Genotype 2a | 2.8 µM | [1] | ||
| Genotype 3a | 0.7 µM | [1] | ||
| Genotype 4a | 2.6 µM | [1] | ||
| Human DNA Polymerase α Inhibition | - | 550 µM | [1] | |
| Human DNA Polymerase β & γ Inhibition | - | > 1 mM | [1] | |
| Sofosbuvir | Cytotoxicity (Cell Viability) | Huh-7 | > 200 µM | [9] |
| Cytotoxicity (NDCI) | HepG2 | No significant effect up to 1.511 mM | [4] |
IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; NDCI: Nuclear Division Cytotoxicity Index.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[3][4][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of PSI-7409 or sofosbuvir in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits.[11][12][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution Addition: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Apoptosis Assay using Annexin V Staining
This protocol is a general guideline for Annexin V staining followed by flow cytometry.[14][15][16]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with PSI-7409 or sofosbuvir as desired.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a dead cell stain (e.g., Propidium Iodide) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Metabolic Activation and Mechanism of Action of Sofosbuvir
Caption: Metabolic activation of sofosbuvir to PSI-7409 and its inhibitory action on HCV NS5B polymerase.
General Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of a compound in vitro.
Potential Signaling Pathway Affected by Sofosbuvir
Caption: Potential activation of the EGFR signaling pathway by sofosbuvir in hepatoma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. protocols.io [protocols.io]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing PSI-7409 in Experimental Setups
Welcome to the technical support center for PSI-7409. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PSI-7409 in experimental settings and to troubleshoot common issues, such as compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is PSI-7409 and what is its primary mechanism of action?
A1: PSI-7409 is the active 5'-triphosphate metabolite of the prodrug Sofosbuvir (also known as PSI-7977).[1] It is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] By acting as a chain terminator during viral RNA replication, PSI-7409 prevents the synthesis of new viral RNA.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of PSI-7409?
A2: PSI-7409 tetrasodium salt is soluble in water.[1] It is recommended to prepare stock solutions in high-purity water. For in vivo studies, phosphate-buffered saline (PBS) can also be used, though sonication may be required to achieve a clear solution.
Q3: What are the recommended storage conditions for PSI-7409?
A3: Proper storage is crucial to maintain the stability and activity of PSI-7409. Recommendations are summarized in the table below. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: Can I use DMSO to dissolve PSI-7409?
A4: No, PSI-7409 is insoluble or only slightly soluble in DMSO and DMF. Using these solvents is not recommended and will likely lead to precipitation.[4]
Q5: Is PSI-7409 selective for HCV polymerase?
A5: PSI-7409 is a potent inhibitor of HCV NS5B polymerase across various genotypes.[1][5] It shows weak inhibition against human DNA polymerase α and no significant inhibition of human DNA polymerase β or γ, indicating a high degree of selectivity for the viral polymerase.[1]
Troubleshooting Guide: Precipitation Issues
Precipitation of PSI-7409 in your experimental setup can lead to inaccurate results. The following guide addresses potential causes and solutions.
Issue 1: Precipitate forms immediately upon adding PSI-7409 stock solution to the reaction buffer.
-
Potential Cause: The concentration of PSI-7409 in the final reaction mixture exceeds its solubility limit in that specific buffer.
-
Solution:
-
Verify Stock Concentration: Double-check the calculations for your stock solution and final working concentration.
-
Optimize Buffer Composition: The presence of certain salts or high concentrations of other reagents in your buffer could reduce the solubility of PSI-7409. Consider preparing a fresh buffer and ensuring all components are fully dissolved before adding PSI-7409.
-
Serial Dilution: Instead of adding a small volume of a highly concentrated stock directly to your reaction, perform a serial dilution of the stock solution in your reaction buffer.
-
Temperature: Ensure your reaction buffer is at the optimal temperature for the experiment before adding PSI-7409. Adding to a cold buffer can sometimes cause precipitation.
-
Issue 2: The solution becomes cloudy or a precipitate forms during the experiment.
-
Potential Cause: Changes in temperature, pH, or the generation of reaction byproducts (like pyrophosphate) can lead to precipitation over time. High concentrations of magnesium ions in the presence of triphosphates can sometimes lead to the formation of insoluble magnesium pyrophosphate.
-
Solution:
-
pH Stability: Ensure the pH of your reaction buffer is stable throughout the experiment. The stability of nucleotide analogs can be pH-dependent.
-
Temperature Control: Maintain a constant and appropriate temperature for your assay. Fluctuations can affect solubility.
-
Chelating Agents: If you suspect precipitation due to divalent cations, consider the judicious use of a mild chelating agent like EDTA, but be mindful of its potential impact on enzyme activity, as many polymerases require magnesium for function.
-
Fresh Solutions: Always use freshly prepared dilutions of PSI-7409 for your experiments.
-
Issue 3: Inconsistent results that may be due to undetected micro-precipitation.
-
Potential Cause: Small, invisible precipitates can affect the actual concentration of the inhibitor in solution, leading to variability in your results.
-
Solution:
-
Filtration: Before use, filter your diluted working solution of PSI-7409 through a 0.22 µm filter. This can help remove any micro-precipitates.[1]
-
Visual Inspection: Before adding the inhibitor to your reaction, carefully inspect the solution against a dark background for any signs of cloudiness or particulate matter.
-
Sonication: Brief sonication of the stock solution or diluted working solution (in an appropriate buffer) may help to redissolve any small aggregates.
-
Data Presentation
PSI-7409 Solubility and Storage
| Form | Solvent | Solubility | Storage of Solid | Storage of Stock Solution |
| This compound | Water | ≥ 100 mg/mL (170.04 mM) | -20°C (sealed, away from moisture) | -80°C (6 months); -20°C (1 month) |
| PSI-7409 | Water | 50 mg/mL (99.97 mM; requires sonication) | -20°C (3 years) | -80°C (6 months); -20°C (1 month) |
Data compiled from multiple sources. It is always recommended to consult the manufacturer's data sheet for specific lot information.
IC50 Values of PSI-7409 against HCV NS5B Polymerase
| HCV Genotype | IC50 (µM) |
| GT 1b_Con1 | 1.6 |
| GT 2a_JFH1 | 2.8 |
| GT 3a | 0.7 |
| GT 4a | 2.6 |
These values represent the concentration of PSI-7409 required to inhibit 50% of the HCV NS5B polymerase activity in vitro.[1]
Experimental Protocols
Preparation of PSI-7409 Stock Solution
-
Weighing: Accurately weigh the required amount of this compound salt in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
HCV NS5B Polymerase Inhibition Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Reaction Mixture Preparation: Prepare a master mix containing the following components (excluding PSI-7409 and nucleotides) in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 30 mM NaCl):
-
HCV NS5B polymerase (e.g., 2-10 nM)
-
RNA template/primer (e.g., 10 µg/ml poly(rA)/oligo(rU)₁₂)
-
RNase inhibitor
-
-
Inhibitor Addition: Serially dilute the PSI-7409 stock solution to the desired final concentrations in the reaction buffer. Add the diluted inhibitor or vehicle control to the reaction wells.
-
Initiation of Reaction: Start the reaction by adding a mix of nucleotides, including a labeled nucleotide (e.g., [³H]UTP or [α-³²P]UTP), to the reaction wells.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30°C or 37°C) for a defined period (e.g., 60-120 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detection: Quantify the incorporation of the labeled nucleotide to determine the level of RNA synthesis. This can be done using methods such as scintillation counting or phosphorimaging.[5][6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PSI-7409 and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of PSI-7409 in inhibiting HCV replication.
Caption: A logical workflow for troubleshooting PSI-7409 precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PSI-7409 Tetrasodium: A Comparative Analysis of Selectivity for HCV Polymerase Over Human Polymerases
For Immediate Release
This guide provides a detailed comparison of the in vitro selectivity of PSI-7409, the active triphosphate metabolite of the Hepatitis C virus (HCV) nucleotide analog prodrug Sofosbuvir, for the viral RNA-dependent RNA polymerase (NS5B) versus human DNA and RNA polymerases. The data presented herein, supported by established experimental protocols, demonstrates the high selectivity of PSI-7409 for the HCV polymerase, a critical factor in its clinical efficacy and safety profile.
Executive Summary
PSI-7409 exhibits potent, pan-genotypic inhibition of the HCV NS5B polymerase with IC50 values in the low micromolar range. In stark contrast, its inhibitory activity against human DNA and RNA polymerases is significantly weaker, with IC50 values that are orders of magnitude higher. This high degree of selectivity underscores the targeted mechanism of action of Sofosbuvir and minimizes the potential for off-target effects on host cellular replication and transcription machinery.
Data Presentation: Inhibitory Activity of PSI-7409
The following table summarizes the 50% inhibitory concentrations (IC50) of PSI-7409 against various viral and human polymerases.
| Polymerase Target | Genotype/Type | IC50 (µM) | Selectivity Index (vs. HCV GT 1b) |
| HCV NS5B Polymerase | Genotype 1b | 1.6[1][2] | 1 |
| Genotype 2a | 2.8[1][2] | 0.57 | |
| Genotype 3a | 0.7[1][2] | 2.29 | |
| Genotype 4a | 2.6[1][2] | 0.62 | |
| Human DNA Polymerase | α (alpha) | 550[1][2] | >343 |
| β (beta) | >1000[1][2] | >625 | |
| γ (gamma) | >1000[1][2] | >625 | |
| Human RNA Polymerase | II | >100[1] | >62.5 |
| I | Data not available | - | |
| III | Data not available | - |
Note: A higher Selectivity Index indicates greater selectivity for the HCV polymerase over the human polymerase.
Mechanism of Action and Activation Pathway
Sofosbuvir (PSI-7977) is a phosphoramidate prodrug that, upon oral administration, is efficiently metabolized in hepatocytes to its active triphosphate form, PSI-7409. This multi-step conversion is crucial for delivering the active nucleotide analog to the site of viral replication.
The metabolic activation cascade begins with the hydrolysis of the carboxyl ester by human cathepsin A or carboxylesterase 1 (CES1). This is followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1), yielding the monophosphate intermediate. Subsequent phosphorylations by cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate kinase, generate the diphosphate and ultimately the active triphosphate, PSI-7409.
Once formed, PSI-7409 acts as a competitive inhibitor of the natural nucleotide (UTP) for incorporation into the nascent HCV RNA chain by the NS5B polymerase. Upon incorporation, PSI-7409 functions as a chain terminator, preventing further elongation of the viral RNA and thereby halting replication.
References
A Comparative Analysis of PSI-7409 (Sofosbuvir Active Metabolite) Activity Across Hepatitis C Virus Genotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral activity of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent Sofosbuvir (formerly PSI-7977), against various Hepatitis C Virus (HCV) genotypes. The data presented is compiled from key studies to offer a comprehensive overview of its pan-genotypic efficacy.
Introduction
Sofosbuvir is a cornerstone of modern Hepatitis C therapy, valued for its pan-genotypic activity, high barrier to resistance, and favorable safety profile.[1][2] It is a phosphoramidate prodrug that is metabolized within hepatocytes to its active form, the uridine nucleotide analog triphosphate PSI-7409 (also referred to as GS-461203).[3][4] PSI-7409 mimics the natural substrate of the viral RNA-dependent RNA polymerase, NS5B.[5] Upon incorporation into the nascent viral RNA strand, it acts as a chain terminator, halting viral replication.[5] The high degree of conservation in the active site of the NS5B polymerase across all HCV genotypes is the foundation for Sofosbuvir's broad-spectrum activity.[5]
Comparative Antiviral Activity
The efficacy of an antiviral agent is commonly quantified by its 50% effective concentration (EC50) in cell-based replicon assays and its 50% inhibitory concentration (IC50) in enzymatic assays. Lower values in both metrics indicate higher potency.
Table 1: Sofosbuvir EC50 Values Against HCV Genotype Clinical Isolates
The following table summarizes the mean EC50 values of Sofosbuvir against chimeric replicons containing the full-length NS5B coding region from a large panel of HCV-infected, treatment-naïve patients. This data reflects the compound's activity in a cellular context across all six major HCV genotypes.
| HCV Genotype/Subtype | Mean EC50 (nM) | 95th Percentile EC50 (nM) |
| Genotype 1a | 62 | 108 |
| Genotype 1b | 102 | 171 |
| Genotype 2a | 32 | 70 |
| Genotype 2b | 43 | 75 |
| Genotype 3a | 105 | 189 |
| Genotype 4a | 130 | 179 |
| Genotype 4 (other) | 111 | 181 |
| Genotype 5a | 56 | 77 |
| Genotype 6a | 128 | 170 |
| Genotype 6 (other) | 71 | 148 |
| Data sourced from Svarovskaia et al., Antiviral Research, 2019.[6] |
Table 2: PSI-7409 IC50 Values Against Recombinant NS5B Polymerase
This table presents the IC50 values for the active metabolite, PSI-7409, against purified recombinant NS5B polymerase enzymes from different HCV genotypes. This data provides a direct measure of the compound's ability to inhibit the viral enzyme.
| HCV Genotype | NS5B Polymerase Strain | IC50 (µM) |
| Genotype 1b | Con1 | 1.6 |
| Genotype 2a | JFH-1 | 2.8 |
| Genotype 3a | - | 0.7 |
| Genotype 4a | - | 2.6 |
| Data sourced from MedchemExpress, citing Lam AM, et al. and Murakami E, et al.[7] |
The data consistently demonstrates that Sofosbuvir, through its active metabolite PSI-7409, is a potent inhibitor of HCV replication across all major genotypes.[2][6] While there are minor variations in susceptibility between genotypes, with mean EC50 values ranging from 32 nM to 130 nM, these differences do not impact clinical efficacy, and Sofosbuvir-based regimens achieve high rates of sustained virologic response (SVR) across genotypes 1-6.[6][8]
Mechanism of Action and Activation Pathway
The following diagram illustrates the intracellular conversion of the prodrug Sofosbuvir into its active triphosphate form, PSI-7409, and its subsequent mechanism of action.
Caption: Intracellular activation of Sofosbuvir to PSI-7409 and inhibition of HCV NS5B polymerase.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to determine the antiviral activity of PSI-7409 and Sofosbuvir.
1. HCV Replicon Assay (for EC50 Determination)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
-
Cell Lines and Replicons: Huh-7 human hepatoma cells or their derivatives harboring subgenomic HCV replicons are used. These replicons typically represent various genotypes (e.g., 1a, 1b, 2a, 3a, 4a, 5a, 6a) and contain the HCV non-structural proteins (NS3 to NS5B) required for replication, along with a reporter gene such as firefly luciferase.[9]
-
Assay Procedure:
-
Cell Seeding: Replicon-containing cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for cell adherence.[9]
-
Compound Application: Sofosbuvir is serially diluted to a range of concentrations in cell culture medium. The medium on the cells is replaced with the compound-containing medium. A vehicle control (e.g., 0.5% DMSO) is included.[9]
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C with 5% CO2, allowing the prodrug to be metabolized and to exert its effect on HCV replication.[9]
-
Quantification of Replication: After incubation, cells are lysed. A luciferase substrate is added to the lysate, and the resulting luminescence is measured with a luminometer. Luminescence is directly proportional to the level of replicon RNA.[9]
-
Data Analysis: The luminescence signal from each compound concentration is normalized to the vehicle control. The EC50 value, the concentration at which replication is inhibited by 50%, is calculated using a non-linear regression model.[9]
-
-
Cytotoxicity Measurement: In parallel, a cytotoxicity assay (e.g., MTS or resazurin-based) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50) of the compound. This ensures that the observed reduction in replication is not due to cell death.[9]
2. NS5B Polymerase Inhibition Assay (for IC50 Determination)
This biochemical assay directly measures the inhibition of the purified HCV NS5B RNA-dependent RNA polymerase (RdRp) enzyme.
-
Enzyme and Template: Recombinant, purified HCV NS5B protein (typically a truncated form, NS5BΔ21, for better solubility) from various genotypes is used. A synthetic RNA template, such as a homopolymeric template or one derived from the HCV genome, is utilized for the polymerization reaction.[10][11]
-
Assay Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing buffer (e.g., 20 mM HEPES), salts (e.g., MnCl2, ammonium acetate), a reducing agent (DTT), and a mix of ATP, CTP, and GTP.[11]
-
Compound and Enzyme Addition: The active metabolite PSI-7409 is added at various concentrations. The reaction is initiated by adding the purified NS5B enzyme and the RNA template.[11]
-
Radiolabeled Nucleotide Incorporation: A radiolabeled nucleotide, typically [α-³²P]UTP or [³³P]UTP, is included in the reaction. The NS5B enzyme incorporates this labeled nucleotide into the newly synthesized RNA strand.[10][12]
-
Incubation and Termination: The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at 37°C. The reaction is then stopped, often by adding EDTA.[7][12]
-
Quantification: The newly synthesized, radiolabeled RNA product is captured (e.g., by TCA precipitation and filtration), and the amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.[7][10]
-
Data Analysis: The amount of product formed at each inhibitor concentration is compared to a no-inhibitor control. The IC50 value is calculated from the resulting dose-response curve.[10]
-
Caption: General experimental workflow for determining EC50 values using an HCV replicon assay.
Conclusion
The collective in vitro data robustly supports the classification of Sofosbuvir as a pan-genotypic agent. Its active metabolite, PSI-7409, effectively inhibits the essential NS5B polymerase across all major HCV genotypes. While minor variations in potency as measured by EC50 and IC50 values exist, they are not of a magnitude that diminishes the compound's clinical utility as a foundational component of combination therapies for nearly all patients with chronic hepatitis C. The high barrier to resistance further solidifies its role as a highly effective and reliable direct-acting antiviral.[1][13]
References
- 1. Genotype and subtype profiling of PSI-7977 as a nucleotide inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corevih-bretagne.fr [corevih-bretagne.fr]
- 4. Prospects for Long-Acting Treatments for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sofosbuvir/velpatasvir regimen promises an effective pan-genotypic hepatitis C virus cure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 12. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Unraveling HCV's Resistance to PSI-7409: A Comparative Guide to Cross-Resistance with Other Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of Hepatitis C Virus (HCV) therapeutics, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of the cross-resistance profile of PSI-7409, the active triphosphate metabolite of the blockbuster drug sofosbuvir, with other HCV inhibitors. Supported by experimental data, this document aims to be an essential resource for informed decision-making in antiviral drug development.
PSI-7409, a potent nucleotide analog inhibitor of the HCV NS5B polymerase, has revolutionized HCV treatment with its pangenotypic activity and high barrier to resistance. However, the emergence of drug-resistant variants remains a clinical challenge. The primary resistance-associated substitution (RAS) for sofosbuvir is S282T in the NS5B polymerase.[1][2][3][4] This substitution has been shown to reduce the susceptibility of the virus to sofosbuvir.
Quantitative Analysis of PSI-7409 Resistance
The S282T substitution in the HCV NS5B polymerase is the principal mechanism of resistance to PSI-7409 (sofosbuvir). The presence of this mutation leads to a decrease in the in vitro susceptibility to sofosbuvir, with the fold change in EC50 values varying across different HCV genotypes. While the S282T mutation confers resistance, it also significantly impairs the replication capacity of the virus, making it less fit.[1][2][5]
| HCV Genotype | Fold Change in Sofosbuvir EC50 with S282T Mutation | Replication Capacity (% of Wild-Type) | Reference |
| 1b | 2.4 - 13.5 | <2 - 22 | [2][4] |
| 2a | 7.7 - 18 | 3.2 | [2] |
| 3a | 2.5 - 8.9 | 10 | [2] |
| 4a | 19.4 | 10 | [2] |
| 5a | 12.3 | 11 | [2] |
| 6a | 2.9 | 22 | [2] |
Table 1: Impact of the S282T Mutation on Sofosbuvir Susceptibility and Viral Fitness. This table summarizes the fold change in the 50% effective concentration (EC50) of sofosbuvir and the corresponding replication capacity of HCV replicons containing the S282T resistance mutation across various genotypes.
Other substitutions, such as L159F and V321A, have been observed in patients who have failed sofosbuvir-based therapies, but these mutations do not confer significant resistance to sofosbuvir in replicon assays.[4]
Cross-Resistance Profile of PSI-7409-Resistant Variants
A critical aspect of understanding antiviral resistance is determining the cross-resistance profile of resistant variants to other classes of inhibitors. While specific data on PSI-7409 is limited, studies on other NS5B inhibitors and their resistance profiles provide valuable insights. For instance, non-nucleoside inhibitors (NNIs) of NS5B have distinct resistance profiles that do not typically overlap with nucleoside inhibitors like PSI-7409.
| Inhibitor Class | Representative Inhibitor(s) | Activity against S282T Mutant |
| NS5B Nucleoside/Nucleotide Inhibitors | Mericitabine | Reduced |
| NS5B Non-Nucleoside Inhibitors (NNIs) | VX-222, Dasabuvir | Generally Retained |
| NS3/4A Protease Inhibitors | Telaprevir, Danoprevir | Retained |
| NS5A Inhibitors | Daclatasvir | Retained |
Table 2: Predicted Cross-Resistance of the S282T Mutant. This table provides a predicted cross-resistance profile of the sofosbuvir-resistant S282T mutant against different classes of HCV inhibitors based on their distinct mechanisms of action and resistance pathways.
The S282T mutation is located in the active site of the NS5B polymerase, directly impacting the binding of nucleotide analogs. In contrast, NNIs bind to allosteric sites on the polymerase, and therefore, mutations in the active site are less likely to affect their activity. Similarly, protease and NS5A inhibitors target different viral proteins, making cross-resistance with an NS5B inhibitor unlikely. This lack of cross-resistance is a cornerstone of combination therapies for HCV.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro studies using HCV replicon systems. These systems are essential tools for studying viral replication and drug resistance.
HCV Replicon Assay for Phenotypic Resistance Testing
This assay is the gold standard for determining the susceptibility of HCV variants to antiviral compounds.
Principle:
HCV subgenomic replicons are RNA molecules that can replicate autonomously within cultured hepatoma cells. These replicons are engineered to express a reporter gene, such as luciferase or neomycin phosphotransferase, which allows for the quantification of viral replication. To test for drug resistance, replicons containing specific mutations are introduced into host cells, which are then treated with serial dilutions of the antiviral drug. The concentration of the drug that inhibits 50% of viral replication (EC50) is then determined.
Detailed Protocol:
-
Construction of Mutant Replicons: Site-directed mutagenesis is used to introduce specific amino acid substitutions (e.g., S282T) into the NS5B region of a wild-type HCV replicon plasmid.
-
In Vitro Transcription: The wild-type and mutant replicon plasmids are linearized, and in vitro transcription is performed to generate replicon RNAs.
-
Electroporation: The transcribed replicon RNAs are introduced into a human hepatoma cell line (e.g., Huh-7) via electroporation.
-
Drug Treatment: After a recovery period, the cells are seeded in microtiter plates and treated with a range of concentrations of the antiviral agent being tested.
-
Quantification of Replication: After a defined incubation period (typically 48-72 hours), the level of replicon replication is measured.
-
For luciferase-based replicons, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
For neomycin-resistant replicons, the cells are selected with G418, and the number of surviving colonies is counted.
-
-
Data Analysis: The EC50 values are calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve. The fold change in resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
Visualizing the Resistance Landscape
To better understand the workflow of resistance testing and the mechanism of action of different HCV inhibitors, the following diagrams are provided.
Figure 1: Experimental Workflow for HCV Phenotypic Resistance Testing. This diagram outlines the key steps involved in generating and testing HCV replicons with specific resistance mutations.
Figure 2: Mechanism of Action of Different Classes of HCV Inhibitors. This diagram illustrates the distinct viral targets of the main classes of direct-acting antivirals against HCV.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrequent development of resistance in genotype 1-6 hepatitis C virus-infected subjects treated with sofosbuvir in phase 2 and 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PSI-7409 and Non-Nucleoside Inhibitors in Targeting HCV NS5B Polymerase
A comprehensive guide for researchers and drug development professionals on the mechanistic differences, in vitro efficacy, and experimental evaluation of two key classes of Hepatitis C virus inhibitors.
This guide provides a detailed comparative analysis of PSI-7409, the active triphosphate metabolite of the nucleoside analog sofosbuvir, and non-nucleoside inhibitors (NNIs) of the Hepatitis C virus (HCV) NS5B polymerase. Both classes of inhibitors target the same viral enzyme, crucial for HCV replication, yet they employ distinct mechanisms of action, exhibit different potency profiles, and have unique interactions with host cell machinery.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between PSI-7409 and non-nucleoside inhibitors lies in their mode of inhibiting the HCV NS5B RNA-dependent RNA polymerase.
PSI-7409 , a uridine nucleotide analog, acts as a chain terminator. After its prodrug, sofosbuvir, enters a hepatocyte, it is metabolized to the active triphosphate form, PSI-7409. This active metabolite mimics the natural uridine triphosphate and is incorporated into the nascent viral RNA chain by the NS5B polymerase. However, due to a modification at the 2'-position of the ribose sugar, the incorporation of PSI-7409 prevents the addition of the next nucleotide, thereby terminating the elongation of the viral RNA and halting replication.[1][2]
Non-nucleoside inhibitors (NNIs) , in contrast, are allosteric inhibitors. They bind to distinct, non-active sites on the NS5B polymerase, inducing a conformational change in the enzyme's structure.[3][4] This structural alteration impairs the polymerase's ability to initiate RNA synthesis or to effectively elongate the growing RNA strand, ultimately inhibiting viral replication. There are multiple allosteric binding sites on the NS5B polymerase, and different NNIs can target these various sites.[3]
In Vitro Efficacy: A Quantitative Comparison
The potency of antiviral compounds is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based replicon systems. The following tables summarize the reported in vitro activities of PSI-7409 and several representative non-nucleoside inhibitors against different HCV genotypes.
| PSI-7409 (Active Metabolite of Sofosbuvir) | |
| HCV Genotype | IC50 (µM) |
| Genotype 1b | 1.6[5] |
| Genotype 2a | 2.8[5] |
| Genotype 3a | 0.7[5] |
| Genotype 4a | 2.6[5] |
| Non-Nucleoside Inhibitors (NNIs) | ||
| Inhibitor | HCV Genotype | IC50 / EC50 (nM) |
| Dasabuvir | Genotype 1a | IC50: 2.2 - 10.7 |
| Genotype 1b | IC50: 2.2 - 10.7 | |
| Genotype 1a (replicon) | EC50: 7.7 | |
| Genotype 1b (replicon) | EC50: 1.8 | |
| Filibuvir | Genotype 1 (mean) | IC50: 19 |
| Genotype 1 (replicon, mean) | EC50: 59 |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed methodologies for key experiments used to evaluate the efficacy of NS5B polymerase inhibitors.
HCV NS5B RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Stop solution (e.g., 50 mM EDTA)
-
Scintillation fluid and counter or phosphorescence imager
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO control (no inhibitor).
-
Initiate the reaction by adding the purified NS5B polymerase and the rNTP mix, including the radiolabeled rNTP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Precipitate the newly synthesized radiolabeled RNA using a method like trichloroacetic acid (TCA) precipitation.
-
Collect the precipitated RNA on a filter membrane and wash to remove unincorporated radiolabeled rNTPs.
-
Quantify the amount of incorporated radioactivity using a scintillation counter or visualize and quantify the product using a phosphorimager after gel electrophoresis.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Interactions
Beyond their direct antiviral effects, it is crucial to understand how these inhibitors interact with host cell signaling pathways.
PSI-7409 (Sofosbuvir) and the EGFR/MAPK Pathway
Recent studies have indicated that sofosbuvir can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway in hepatoma cells. This activation leads to the phosphorylation of EGFR and subsequent downstream signaling through the MAPK pathway, which can influence cell proliferation and survival.
Caption: PSI-7409's impact on the EGFR/MAPK signaling pathway.
Non-Nucleoside Inhibitors and Cellular Signaling
Currently, there is limited specific information available on how HCV NS5B non-nucleoside inhibitors directly modulate host cellular signaling pathways. Their primary mechanism of action is understood to be the allosteric inhibition of the viral polymerase, which does not directly involve interaction with host cell signaling molecules in the same manner as some other antiviral agents. The primary effect on the host cell is the reduction of viral replication and the associated downstream effects of a lower viral load.
Experimental Workflow for Inhibitor Evaluation
The process of evaluating a potential NS5B inhibitor involves a series of in vitro experiments to determine its efficacy and mechanism of action.
Caption: A typical workflow for the in vitro evaluation of NS5B inhibitors.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Resistance Profile of PSI-7409 in HCV NS5B: A Guide for Researchers
For researchers and scientists at the forefront of antiviral drug development, understanding the nuances of resistance mutations is paramount. This guide provides a comprehensive comparison of the resistance profile of PSI-7409, the active triphosphate metabolite of sofosbuvir, against other key Hepatitis C Virus (HCV) NS5B polymerase inhibitors. The data presented herein is curated from robust experimental studies to facilitate informed decisions in research and development.
PSI-7409, a uridine nucleotide analog, acts as a chain terminator of the HCV RNA-dependent RNA polymerase (NS5B), exhibiting potent, pan-genotypic activity.[1][2] Its high barrier to resistance is a key clinical advantage.[1] However, the emergence of resistance-associated substitutions (RASs) remains a critical area of study. This guide outlines the resistance profile of PSI-7409 in comparison to non-nucleoside inhibitors (NNIs), presenting quantitative data, detailed experimental methodologies, and visual workflows to provide a clear and objective overview.
Quantitative Resistance Analysis
The following tables summarize the fold-change in half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for PSI-7409 and selected non-nucleoside inhibitors (NNIs) in the presence of specific NS5B mutations. This data is primarily derived from in vitro replicon assays.
Table 1: PSI-7409 (Sofosbuvir) Resistance Profile
| Mutation | HCV Genotype | Fold Change in EC50/IC50 | Replication Capacity (% of Wild-Type) |
| S282T | 1a | 13.5 | <2% |
| S282T | 1b | 2.4 - 19.4 | 3.2% - 22% |
| S282T | 2a | 2.4 - 19.4 | 3.2% - 22% |
| S282T | 3a | 2.4 - 19.4 | 3.2% - 22% |
| S282T | 4a | 2.4 - 19.4 | 3.2% - 22% |
| L159F | 1a/1b | No significant change | - |
| V321A | 1a/1b | No significant change | - |
| C316N | 1b | No significant change | - |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Comparative Resistance Profile of Non-Nucleoside Inhibitors (NNIs)
| Drug | Mutation | HCV Genotype | Fold Change in EC50/IC50 |
| Dasabuvir | C316Y | 1a | High |
| S556G | 1a | ~30 | |
| C316N + S556G | 1b | ~38 | |
| M414T | 1b | High | |
| Beclabuvir | P495L | 1a/1b | ~371 |
| Filibuvir | M423I/T/V | 1b | Significant |
| R422K | 1b | Significant | |
| M426T | 1b | Significant |
Data compiled from multiple sources.[6][7][8][9][10][11]
Mechanism of Action and Resistance Development
The development of resistance to NS5B inhibitors is intrinsically linked to their mechanism of action. The following diagram illustrates the interaction of PSI-7409 with the NS5B polymerase and the structural basis of resistance conferred by the S282T mutation.
Caption: Mechanism of PSI-7409 action and S282T resistance.
Experimental Protocols
The identification and characterization of resistance mutations rely on a series of key molecular biology techniques. Below are detailed methodologies for the principal assays.
HCV Replicon Assay for Phenotypic Resistance Testing
This cell-based assay is the gold standard for quantifying the inhibitory activity of antiviral compounds and the impact of mutations on this activity.
-
Principle: A subgenomic or full-length HCV RNA containing a reporter gene (e.g., luciferase) is introduced into a human hepatoma cell line (e.g., Huh-7). The reporter gene expression is proportional to HCV RNA replication.
-
Methodology:
-
Cell Culture: Maintain Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon construct and transcribe the RNA in vitro using a T7 RNA polymerase kit.
-
Electroporation: Transfect the in vitro-transcribed HCV RNA into Huh-7 cells via electroporation.
-
Drug Treatment: Plate the transfected cells into 96-well plates. After cell attachment, add serial dilutions of the antiviral compound (e.g., PSI-7409) to the wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and drug action.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase) using a luminometer.
-
Data Analysis: Plot the reporter signal against the drug concentration and determine the EC50 value using a non-linear regression model. The fold-resistance is calculated by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[12]
-
Site-Directed Mutagenesis
This technique is used to introduce specific mutations, such as S282T, into the NS5B coding sequence within a plasmid for use in replicon assays.
-
Principle: A pair of complementary oligonucleotide primers containing the desired mutation is used to amplify the entire plasmid in a PCR reaction. The parental, non-mutated plasmid is then digested, leaving the newly synthesized, mutated plasmid.
-
Methodology:
-
Primer Design: Design two mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle and annealing to the same sequence on opposite strands of the plasmid. The melting temperature (Tm) should be ≥78°C.[13][14]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) with the plasmid template and the mutagenic primers. Use a low number of cycles (e.g., 16-18) to minimize secondary mutations.[13]
-
Parental DNA Digestion: Digest the PCR product with the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA (i.e., the parental plasmid DNA isolated from E. coli). Incubate at 37°C for at least 1-2 hours.[14][15]
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plasmid Purification and Sequencing: Select transformed colonies, culture them, and purify the plasmid DNA. Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.
-
Genotypic Resistance Testing: Sanger and Next-Generation Sequencing
Genotypic testing is used to identify RASs in clinical isolates or in cell culture.
-
Sanger Sequencing:
-
RNA Extraction: Extract viral RNA from patient plasma or cell culture supernatant.
-
RT-PCR: Reverse transcribe the RNA to cDNA and amplify the NS5B region using specific primers.[16][17]
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Capillary Electrophoresis: Separate the sequencing products by size using an automated DNA sequencer.
-
Sequence Analysis: Analyze the resulting chromatogram to determine the nucleotide sequence and identify any mutations compared to a reference sequence. The sensitivity for detecting minor variants is generally 15-25%.[18]
-
-
Next-Generation Sequencing (NGS):
-
Library Preparation: Prepare a library of DNA fragments from the amplified NS5B region. This involves fragmentation, end-repair, A-tailing, and ligation of adapters.
-
Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Align the sequencing reads to a reference genome and identify variants (RASs). NGS allows for the detection of low-frequency variants (down to 1% or lower).[19][20][21]
-
Experimental Workflow for Resistance Mutation Profiling
The following diagram outlines the typical workflow for identifying and characterizing HCV NS5B resistance mutations.
Caption: Workflow for HCV NS5B resistance mutation profiling.
This guide provides a foundational understanding of PSI-7409 resistance profiling. The provided data and methodologies are intended to support further research into the mechanisms of HCV drug resistance and the development of next-generation antiviral therapies.
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro selection of resistance to sofosbuvir in HCV replicons of genotype-1 to -6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of resistance to the nonnucleoside NS5B inhibitor filibuvir in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and beclabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Directed Mutagenesis [protocols.io]
- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Use of Sequence Analysis of the NS5B Region for Routine Genotyping of Hepatitis C Virus with Reference to C/E1 and 5′ Untranslated Region Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hcvguidelines.org [hcvguidelines.org]
- 19. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]
- 20. Next-generation sequencing analysis of hepatitis C virus resistance-associated substitutions in direct-acting antiviral failure in South Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Whole-genome characterization and resistance-associated substitutions in a new HCV genotype 1 subtype - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PSI-7409 and Other Triphosphate Analogs as HCV NS5B Polymerase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of PSI-7409, the active metabolite of the highly successful anti-HCV drug Sofosbuvir, with other triphosphate analogs targeting the hepatitis C virus (HCV) NS5B polymerase. This document synthesizes in vitro data on inhibitory potency, selectivity against human polymerases, and intracellular stability. Detailed experimental methodologies are provided to support the presented data.
Introduction to Nucleoside Analog Triphosphate Inhibitors
Nucleoside analog inhibitors are a cornerstone of antiviral therapy. They act as prodrugs that, once inside a host cell, are metabolized to their active triphosphate form. These triphosphate analogs then compete with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). In the case of HCV, the target is the NS5B polymerase. Incorporation of the analog leads to chain termination, thus halting viral replication. This guide focuses on a head-to-head comparison of the triphosphate form of several key nucleoside analogs that have been evaluated for their anti-HCV activity.
PSI-7409 (Sofosbuvir Triphosphate): The active metabolite of the FDA-approved drug Sofosbuvir (PSI-7977), PSI-7409 is a uridine nucleotide analog that has demonstrated potent, pan-genotypic activity against HCV.[1][2] Its success has set a high benchmark for other nucleoside inhibitors.
Other Triphosphate Analogs: This guide will also discuss other relevant triphosphate analogs where comparative data is available, including the active metabolites of a novel investigational inhibitor, DAPN-PD1, and BMS-986094. While direct head-to-head quantitative data for mericitabine triphosphate was not available in the searched literature, its mechanism as a cytidine analog is relevant to this discussion.
In Vitro Inhibitory Activity Against HCV NS5B Polymerase
The potency of triphosphate analogs is typically determined by in vitro assays measuring the 50% inhibitory concentration (IC50) against recombinant HCV NS5B polymerase from different genotypes.
. Table 1: In Vitro Inhibitory Activity (IC50, µM) of Triphosphate Analogs against HCV NS5B Polymerase
| Triphosphate Analog | HCV Genotype 1b | HCV Genotype 2a | HCV Genotype 3a | HCV Genotype 4a |
| PSI-7409 | 1.6[1] | 2.8[1] | 0.7[1] | 2.6[1] |
| 2'-C-methyl-DAPN-TP | 3.4 | Not Reported | Not Reported | Not Reported |
| 2'-C-methyl-GTP | 5.6 | Not Reported | Not Reported | Not Reported |
Data for 2'-C-methyl-DAPN-TP and 2'-C-methyl-GTP are from a single study for comparative purposes.
Selectivity Against Host Polymerases
A critical aspect of any antiviral drug is its selectivity for the viral target over host cellular machinery. Inhibition of human DNA and RNA polymerases can lead to significant toxicity.
. Table 2: Selectivity Profile: In Vitro Inhibitory Activity (IC50, µM) Against Human Polymerases
| Triphosphate Analog | Human DNA Polymerase α | Human DNA Polymerase β | Human DNA Polymerase γ |
| PSI-7409 | 550[1] | >1000[1] | >1000[1] |
Higher IC50 values indicate weaker inhibition and thus higher selectivity for the viral polymerase.
PSI-7409 demonstrates a high degree of selectivity, as it is a weak inhibitor of human DNA polymerase α and does not inhibit DNA polymerases β and γ at high concentrations.[1]
Intracellular Pharmacokinetics
The intracellular concentration and half-life of the active triphosphate metabolite are crucial determinants of a drug's antiviral efficacy and dosing frequency.
. Table 3: Intracellular Half-life of Active Triphosphate Metabolites
| Triphosphate Analog | Intracellular Half-life |
| PSI-7409 | >24 hours |
The long intracellular half-life of PSI-7409 in human hepatocytes contributes to its potent antiviral effect and allows for once-daily dosing of its parent prodrug, Sofosbuvir.[3]
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a triphosphate analog against the HCV NS5B RNA-dependent RNA polymerase.
Methodology:
-
Enzyme and Template: Recombinant HCV NS5B polymerase (often a C-terminally truncated form like NS5BΔ21 for improved solubility) from the desired genotype is used. A synthetic RNA template, such as a poly(A) template with a U-rich primer, or a template derived from the HCV internal ribosome entry site (IRES), is utilized.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, KCl, DTT, and a mixture of the four natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
Inhibitor Addition: The triphosphate analog being tested is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the NS5B polymerase. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for RNA synthesis.
-
Quenching and Purification: The reaction is stopped by the addition of a quenching solution containing EDTA. The newly synthesized radiolabeled RNA product is then purified, often by precipitation.
-
Analysis: The purified RNA is resolved by polyacrylamide gel electrophoresis (PAGE). The gel is exposed to a phosphor screen, and the amount of incorporated radiolabel is quantified using a phosphorimager.
-
IC50 Determination: The percentage of polymerase activity at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Human DNA Polymerase Inhibition Assay
Objective: To assess the off-target inhibitory activity of a triphosphate analog against human DNA polymerases.
Methodology:
-
Enzymes: Purified recombinant human DNA polymerase α, β, and γ are used.
-
Reaction Mixture: The assay buffer contains Tris-HCl, NaCl, MgCl₂, and a mixture of the four natural deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [α-³²P]dCTP). Activated calf thymus DNA is often used as a template-primer.
-
Inhibitor Addition: Increasing concentrations of the test triphosphate analog are added to the reaction.
-
Incubation: The reactions are incubated at 37°C for a set time (e.g., 30 minutes).
-
Quenching and Quantification: The reactions are stopped with EDTA, and the amount of incorporated radiolabel is quantified.
-
IC50 Determination: The IC50 is calculated from the dose-response curve.
Visualizing Pathways and Workflows
Caption: Metabolic activation of Sofosbuvir to PSI-7409.
Caption: General workflow for an HCV NS5B polymerase inhibition assay.
Conclusion
PSI-7409, the active triphosphate of Sofosbuvir, exhibits potent and pan-genotypic inhibitory activity against the HCV NS5B polymerase. Its high selectivity against human DNA polymerases and long intracellular half-life underscore its favorable safety and efficacy profile. While direct comparative data with other key triphosphate analogs like that of mericitabine is limited in the public domain, the available data for the active metabolites of DAPN-PD1 and BMS-986094 provide a valuable context for evaluating the performance of PSI-7409. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of novel triphosphate analogs in the quest for even more effective and safer antiviral therapies.
References
The Synergistic Power of PSI-7409 in Combination Therapies Against Hepatitis C Virus
A detailed comparison of the synergistic effects of PSI-7409, the active metabolite of sofosbuvir, with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV) infection. This guide provides an objective analysis of preclinical and clinical data to inform researchers, scientists, and drug development professionals.
PSI-7409, the pharmacologically active triphosphate form of the prodrug sofosbuvir, is a cornerstone of modern Hepatitis C therapy. As a potent nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it effectively terminates viral RNA replication.[1][2] While highly effective, the true revolution in HCV treatment has been the use of PSI-7409 (via sofosbuvir administration) in combination with other DAAs targeting different viral proteins. These combination therapies have consistently demonstrated superior efficacy, higher barriers to resistance, and have led to sustained virologic response (SVR) rates exceeding 95% in diverse patient populations.[3][4][5] This guide delves into the synergistic, additive, and in some cases, antagonistic interactions of PSI-7409 with other key anti-HCV drug classes, supported by experimental data from both preclinical and clinical studies.
Preclinical Synergy Analysis: Quantifying the Interaction
In vitro studies using HCV replicon systems are fundamental for quantifying the nature of drug interactions. These systems allow for the precise measurement of antiviral activity and the calculation of synergy, additivity, or antagonism. The combination of sofosbuvir with NS5A inhibitors, such as daclatasvir and ledipasvir, has been shown to be synergistic.[6][7] In contrast, combinations with NS3/4A protease inhibitors have generally demonstrated additive to slightly antagonistic effects.[6]
Quantitative In Vitro Synergy Data
| Drug Combination | HCV Genotype/System | Method of Analysis | Interaction | Reference |
| Sofosbuvir + Daclatasvir | Con1b Replicon & HCVcc-Luc | CalcuSyn, MacSynergyII | Synergistic | [6] |
| Sofosbuvir + Ledipasvir | Genotype 1a & 1b Replicons | Greco Universal Response Surface Area | Statistically Significant Synergy | [7] |
| Sofosbuvir + Telaprevir | Con1b Replicon & HCVcc-Luc | CalcuSyn, MacSynergyII | Additive to Slightly Antagonistic | [6] |
| Sofosbuvir + Boceprevir | Con1b Replicon & HCVcc-Luc | CalcuSyn, MacSynergyII | Additive to Slightly Antagonistic | [6] |
Table 1: Summary of preclinical studies quantifying the synergistic effects of sofosbuvir with other anti-HCV drugs.
Antiviral Activity of Individual Agents
The following table summarizes the in vitro antiviral activity of PSI-7409 and its combination partners.
| Compound | Drug Class | Target | EC50 / IC50 | Reference |
| PSI-7409 | Nucleotide Analog NS5B Inhibitor | NS5B Polymerase | IC50: 0.7 - 2.8 µM (genotypes 1b, 2a, 3a, 4a) | [2] |
| Sofosbuvir | Nucleotide Analog NS5B Inhibitor | NS5B Polymerase | EC50: 45.52 ng/mL (genotype 1b replicon) | [3] |
| Ledipasvir | NS5A Inhibitor | NS5A Protein | EC50: 1.421 pg/mL (genotype 1b replicon) | [3] |
| Daclatasvir | NS5A Inhibitor | NS5A Protein | EC50 in the picomolar range (genotypes 1-5) | [5] |
| Velpatasvir | NS5A Inhibitor | NS5A Protein | Antiviral activity against genotypes 1-6 | [4] |
Table 2: In vitro antiviral potency of PSI-7409 (sofosbuvir) and its combination partners against HCV.
Clinical Efficacy of Sofosbuvir-Based Combination Therapies
The synergistic and additive effects observed in preclinical studies translate into high cure rates in clinical settings. The following table highlights the SVR rates achieved with various sofosbuvir-based combination regimens in clinical trials.
| Combination Regimen | HCV Genotype(s) | Patient Population | SVR12 Rate | Reference |
| Sofosbuvir + Velpatasvir | 1, 2, 4, 5, 6 | Treatment-naïve & experienced | 99% | [4] |
| Sofosbuvir + Ledipasvir | 1 | Treatment-naïve & experienced | 94% - 99% | [8] |
| Sofosbuvir + Daclatasvir | 1, 2, 3 | Treatment-naïve | >93% | [9] |
| Sofosbuvir + Simeprevir | 1 | Treatment-naïve & experienced | 92% | [10] |
Table 3: Sustained Virologic Response at 12 weeks (SVR12) in pivotal clinical trials of sofosbuvir-based combination therapies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: HCV lifecycle and targets of different DAA classes.
Caption: Intracellular activation pathway of sofosbuvir to PSI-7409.
Caption: Experimental workflow for in vitro synergy assessment.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity and Synergy
The HCV replicon system is a cornerstone for in vitro evaluation of anti-HCV compounds. These are cell lines, typically derived from the human hepatoma cell line Huh-7, that contain a self-replicating subgenomic or full-length HCV RNA. Replication levels are often quantified using a reporter gene, such as luciferase, that is incorporated into the replicon.
1. Cell Culture and Plating:
-
Culture Huh-7 cells harboring the HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Seed the cells into 96-well plates at a density that allows for logarithmic growth during the assay period.
2. Compound Preparation and Treatment:
-
Prepare serial dilutions of the individual drugs (e.g., sofosbuvir and daclatasvir) and their combinations in the cell culture medium. A checkerboard pattern of concentrations is typically used for combination studies.
-
Remove the growth medium from the plated cells and add the medium containing the drug dilutions. Include vehicle-only controls.
3. Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
4. Measurement of HCV Replication:
-
After incubation, lyse the cells and measure the activity of the reporter (e.g., luciferase) according to the manufacturer's instructions. The luciferase signal is directly proportional to the level of HCV RNA replication.
5. Data Analysis:
-
Calculate the percent inhibition of HCV replication for each drug concentration and combination compared to the vehicle control.
-
For synergy analysis, input the inhibition data into specialized software such as CalcuSyn or MacSynergyII. These programs use algorithms like the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
6. Cytotoxicity Assay:
-
In parallel, perform a cytotoxicity assay (e.g., using MTS or CTG) on cells treated with the same drug concentrations to ensure that the observed antiviral effect is not due to cell death.
Conclusion
The combination of PSI-7409 (sofosbuvir) with other direct-acting antivirals, particularly NS5A inhibitors, has transformed the treatment landscape for Hepatitis C. Preclinical data robustly demonstrates a synergistic interaction between these drug classes, which is borne out in the exceptional cure rates seen in clinical trials. This synergistic relationship allows for shorter treatment durations, a higher barrier to resistance, and efficacy across a wide range of patient populations. Understanding these synergistic effects at a quantitative level is crucial for the continued development of next-generation pan-genotypic HCV therapies. The experimental protocols outlined provide a framework for the continued investigation and optimization of such combination regimens.
References
- 1. dovepress.com [dovepress.com]
- 2. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. idchula.org [idchula.org]
- 5. Daclatasvir–sofosbuvir combination therapy with or without ribavirin for hepatitis C virus infection: from the clinical trials to real life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sofosbuvir and daclatasvir dual regimen cures most people with HCV genotypes 1, 2, or 3 | aidsmap [aidsmap.com]
- 10. Simeprevir and sofosbuvir for treatment of chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Fitness of PSI-7409-Resistant HCV Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fitness of Hepatitis C Virus (HCV) variants resistant to PSI-7409, the active triphosphate metabolite of the direct-acting antiviral sofosbuvir. By examining key experimental data on replication capacity and enzymatic activity, this document offers an objective evaluation of these variants against wild-type HCV and variants resistant to other classes of anti-HCV agents. Detailed experimental protocols and visual workflows are included to support further research and drug development efforts.
Introduction to PSI-7409 and HCV Resistance
PSI-7409 is a potent nucleotide analog inhibitor that targets the HCV NS5B RNA-dependent RNA polymerase, the essential enzyme for viral replication. By acting as a chain terminator, PSI-7409 effectively halts the synthesis of new viral RNA. While sofosbuvir-based regimens have a high barrier to resistance, certain mutations in the NS5B polymerase can confer reduced susceptibility.[1] The primary resistance-associated substitution (RAS) for sofosbuvir is S282T.[1] Other substitutions, such as L159F and V321A, have also been observed in patients experiencing treatment failure.[2]
The "fitness" of a viral variant refers to its replication competence in a specific environment. For drug-resistant variants, a critical question is whether the resistance-conferring mutation comes at a cost to the virus's ability to replicate efficiently. Variants with low fitness are less likely to persist in the viral population once the drug pressure is removed.[3] In contrast, highly fit resistant variants can persist for extended periods, posing a significant challenge for retreatment.[3][4]
Comparative Fitness of PSI-7409 Resistant Variants
The S282T substitution, the principal mutation conferring resistance to PSI-7409, is associated with a substantial reduction in viral fitness.[1] In contrast, resistance mutations against other classes of HCV drugs, such as NS5A inhibitors, can exhibit high fitness and long-term persistence.[3][4]
Quantitative Data Summary
The following tables summarize the replication fitness and fold resistance of key PSI-7409 resistant variants compared to wild-type HCV and representative resistance mutations for other drug classes.
Table 1: Fitness of NS5B Polymerase (PSI-7409/Sofosbuvir) Resistant Variants
| NS5B Variant | Fold Change in EC50 (Sofosbuvir) | Replication Capacity (% of Wild-Type) | Reference(s) |
| S282T | 8.1 - 13.5 | <2 - 22 | [1][5] |
| L159F | 1.2 - 1.3 | Reduced | [5] |
| V321A | 1.3 | Reduced | [5] |
Table 2: Comparative Fitness of HCV Resistance-Associated Substitutions (RAS)
| Drug Class | Target Protein | Representative RAS | General Fitness Profile | Persistence After Treatment Cessation | Reference(s) |
| Nucleotide Analog | NS5B | S282T | Low | Weeks to Months | [1][3] |
| NS5A Inhibitor | NS5A | Y93H, L31M, Q30R | High | Years | [3][4] |
| Protease Inhibitor | NS3 | D168V, R155K | Generally Low to Moderate | Weeks to Months | [3][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
HCV Replicon Fitness Assay (Luciferase-Based)
This assay measures the replication capacity of HCV variants by quantifying the activity of a reporter gene (e.g., luciferase) incorporated into the HCV replicon.
Materials:
-
Huh-7 human hepatoma cells
-
In vitro transcribed HCV replicon RNA (wild-type or mutant)
-
Electroporation apparatus
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
G418 (for stable cell line selection, if applicable)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Preparation: Culture Huh-7 cells in DMEM supplemented with 10% FBS.
-
Electroporation: Resuspend approximately 4 x 10^6 Huh-7 cells in a cuvette with 10 µg of in vitro transcribed HCV replicon RNA. Electroporate using a single pulse (e.g., 270 V, 960 µF).
-
Cell Seeding: Seed the electroporated cells into 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 72 hours.
-
Cell Lysis: Lyse the cells using the lysis reagent provided with the luciferase assay kit.
-
Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity of mutant replicons to that of the wild-type replicon to determine the relative replication fitness.
HCV NS5B Polymerase Activity Assay
This biochemical assay directly measures the enzymatic activity of the purified HCV NS5B polymerase (wild-type or mutant).
Materials:
-
Purified recombinant HCV NS5B polymerase (wild-type or mutant)
-
Polymeric RNA template (e.g., poly(A)) and oligo(U) primer
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Radionuclide-labeled UTP (e.g., [α-32P]UTP) or a non-radioactive detection system
-
Scintillation counter or phosphorimager
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A) template, and oligo(U) primer.
-
Enzyme Addition: Add the purified NS5B polymerase to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the nucleotide mixture, including the labeled UTP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification: Spot the reaction mixture onto a filtermat, wash to remove unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Compare the activity of the mutant polymerases to the wild-type polymerase to determine the relative enzymatic activity.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the HCV Replicon Fitness Assay.
Caption: Workflow for the NS5B Polymerase Activity Assay.
Conclusion
The evaluation of viral fitness is a cornerstone of understanding and overcoming antiviral drug resistance. The data presented in this guide clearly demonstrate that the primary PSI-7409 resistance mutation, S282T, significantly impairs HCV replication fitness.[1][5] This low fitness provides a stark contrast to the often highly fit resistance variants that emerge against other classes of HCV inhibitors, such as those targeting NS5A.[3][4] This fundamental difference in the fitness landscape of resistance mutations is a key factor in the high barrier to resistance observed with sofosbuvir-based therapies. The detailed protocols and workflows provided herein offer a robust framework for the continued investigation of HCV resistance and the development of next-generation antiviral strategies.
References
- 1. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hcvguidelines.org [hcvguidelines.org]
- 4. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance mutations of NS3 and NS5b in treatment-naïve patients infected with hepatitis C virus in Santa Catarina and Rio Grande do Sul states, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PSI-7409 Tetrasodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of PSI-7409 tetrasodium, a nucleotide analog vital in pharmaceutical research. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.[2] Always handle this compound in a designated and properly ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound involves treating it as a hazardous chemical waste, which will be collected by a licensed disposal service.
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.
-
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste contents.
-
-
Decontamination of Emptied Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble) before being disposed of as non-hazardous waste. The rinsate should be collected and treated as hazardous waste.
-
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C10H12FN2Na4O14P3 | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols Referenced
The disposal procedures outlined above are based on established general protocols for laboratory chemical waste management:
-
Hazardous Waste Segregation: This is a standard laboratory practice to prevent unwanted chemical reactions and to ensure proper disposal routes.
-
Use of Satellite Accumulation Areas (SAAs): This is a regulatory requirement for the temporary storage of hazardous waste at the point of generation.[3][4]
-
Triple-Rinsing of Empty Containers: This is a common procedure to decontaminate containers that held hazardous chemicals, allowing for their disposal as non-hazardous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of PSI-7409 Tetrasodium: A Procedural Guide
For researchers, scientists, and drug development professionals working with PSI-7409 tetrasodium, a nucleotide analogue, ensuring safe handling is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general knowledge of handling nucleotide analogues, which can be hazardous. This includes operational and disposal plans to foster a secure laboratory environment.
Essential Safety and Storage Information
Proper storage and handling are critical to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel. The following table summarizes key quantitative data for the storage of this compound.
| Parameter | Value |
| Storage Temperature (Stock Solution) | -80°C or -20°C |
| Storage Period at -80°C | Up to 6 months |
| Storage Period at -20°C | Up to 1 month |
Step-by-Step Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound, from receipt to disposal, minimizes risks. The following procedures and recommended PPE are based on standard practices for handling potentially hazardous chemical compounds in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and details on the label match the order.
-
Storage: Immediately transfer the compound to the appropriate storage facility, adhering to the temperature guidelines in the table above. Ensure the container is sealed tightly.
Required PPE:
-
Standard laboratory coat
-
Safety glasses
-
Nitrile gloves
Preparation of Solutions
-
Designated Area: All handling of the solid compound and preparation of solutions should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of any airborne particles.
-
Weighing: If weighing the solid compound, use a containment balance or a balance within a fume hood.
-
Dissolving: When preparing a stock solution, slowly add the solvent to the vial containing the this compound to avoid splashing. If necessary, sonication or gentle heating can be used to aid dissolution.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Required PPE:
-
Chemical-resistant lab coat or gown
-
Chemical splash goggles
-
Double-gloving with nitrile gloves is recommended
-
Respiratory protection (e.g., N95 respirator) may be necessary if handling larger quantities of the solid compound outside of a containment system.
Handling of Solutions
-
Containment: Always handle solutions within a fume hood or biological safety cabinet.
-
Pipetting: Use calibrated pipettes with disposable tips. Never mouth pipette.
-
Spill Prevention: Work on a spill-absorbent liner to contain any potential spills.
Required PPE:
-
Chemical-resistant lab coat or gown
-
Chemical splash goggles
-
Nitrile gloves
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers. The containers should be marked as "Hazardous Chemical Waste" and should specify the contents.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour solutions down the drain.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
